UNC 1215
Beschreibung
Eigenschaften
Molekularformel |
C32H43N5O2 |
|---|---|
Molekulargewicht |
529.72 |
Synonyme |
2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
UNC 1215 binding affinity Kd for L3MBTL3 MBT domains
Technical Analysis: UNC 1215 Binding Affinity ( ) for L3MBTL3 MBT Domains
Executive Summary
This technical guide analyzes the binding characteristics of UNC 1215 , a first-in-class chemical probe designed to target the methyl-lysine (Kme) reading function of the L3MBTL3 protein. L3MBTL3 is a chromatin-interacting transcriptional repressor belonging to the Malignant Brain Tumor (MBT) family.[1][2]
Unlike typical small molecule inhibitors that target catalytic domains, UNC 1215 functions by disrupting protein-protein interactions (PPIs) via a unique polyvalent mechanism. This guide details the quantitative binding parameters (
Molecular Mechanism of Action
The interaction between UNC 1215 and L3MBTL3 is distinct from standard ligand-receptor models. Structural analysis (X-ray crystallography) reveals that UNC 1215 does not bind in a simple 1:1 ratio.[2][3] Instead, it induces the formation of a 2:2 polyvalent complex .
-
Polyvalency: Two molecules of UNC 1215 bridge two molecules of L3MBTL3.[2][3][4]
-
Binding Pocket: The pyrrolidine moieties of UNC 1215 mimic the methylated lysine residues of histone tails (specifically H4K20me1/2), occupying the aromatic cage of the MBT domains.
-
Dimerization: The ligand facilitates a dimerization event between L3MBTL3 monomers, stabilizing a conformation that precludes the binding of native chromatin substrates.
Visualization: Mechanism of Action
Figure 1: Mechanism of Action illustrating the ligand-induced dimerization of L3MBTL3 by UNC 1215, effectively displacing native chromatin substrates.
Binding Affinity Profile
The potency of UNC 1215 is characterized by two primary metrics: the dissociation constant (
Quantitative Data Summary
| Metric | Value | Method | Conditions |
| 120 nM | Isothermal Titration Calorimetry (ITC) | Direct binding to L3MBTL3 (3 MBT domains) | |
| 40 nM | AlphaScreen | Competition vs. biotinylated-H4K20me2 peptide | |
| Selectivity (vs L3MBTL1) | ~75-fold | AlphaScreen / ITC | UNC 1215 binds L3MBTL1 with significantly lower affinity ( |
| Selectivity (General) | >50-fold | Various | vs. other MBT family members (MBTD1, SFMBT) |
Key Insight: The discrepancy between
Experimental Methodologies
To replicate these findings or validate new analogs, the following protocols must be strictly adhered to. These protocols are designed to be self-validating by including necessary controls.
Protocol A: Isothermal Titration Calorimetry (ITC)
ITC measures the heat generated or absorbed upon binding, providing a direct thermodynamic profile (
Reagents:
-
Protein: Recombinant L3MBTL3 (3 MBT domains), purified to >95% homogeneity.
-
Ligand: UNC 1215 (dissolved in DMSO, then diluted into buffer).
-
Buffer: 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT. (Note: Ensure final DMSO concentration is matched exactly between cell and syringe, typically <2%).
Workflow:
-
Dialysis: Dialyze the protein extensively against the assay buffer to minimize buffer mismatch heat effects.
-
Preparation:
-
Cell: Load L3MBTL3 protein (approx. 50–100
) into the sample cell. -
Syringe: Load UNC 1215 (approx. 500–1000
, 10x protein concentration) into the injection syringe.
-
-
Titration: Perform 20–25 injections of 2
each at 25°C. -
Control: Perform a "Ligand into Buffer" titration to account for heat of dilution. Subtract this trace from the experimental data.
-
Analysis: Fit data to a binding model. Crucial: Due to the 2:2 stoichiometry, a standard "One Set of Sites" model may yield an apparent
value (stoichiometry) different from 1.0. Verify fit quality by examining residuals.
Protocol B: AlphaScreen Peptide Displacement
This proximity-based assay measures the ability of UNC 1215 to disrupt the interaction between L3MBTL3 and a histone peptide.
Reagents:
-
Donor Beads: Streptavidin-coated donor beads.
-
Acceptor Beads: Nickel-chelate (Ni-NTA) acceptor beads.
-
Protein: His-tagged L3MBTL3.
-
Peptide: Biotinylated H4K20me2 peptide.
Workflow:
-
Incubation: Mix His-L3MBTL3 (e.g., 30 nM) and Biotin-H4K20me2 (e.g., 30 nM) in assay buffer (20 mM Tris pH 8.0, 25 mM NaCl, 0.05% Tween-20, 2 mM DTT). Incubate for 30 mins.
-
Competition: Add serial dilutions of UNC 1215 (and UNC 1079 in parallel wells). Incubate for 1 hour.
-
Detection: Add Donor and Acceptor beads. Incubate for 1 hour in the dark.
-
Read: Measure signal on an AlphaScreen-compatible plate reader (excitation 680 nm, emission 520-620 nm).
-
Validation: The signal should decrease in a dose-dependent manner with UNC 1215. UNC 1079 should show minimal to no displacement at similar concentrations.
Visualization: ITC Experimental Workflow
Figure 2: Step-by-step workflow for determining thermodynamic binding parameters via Isothermal Titration Calorimetry.
Selectivity & Validation Strategy
Scientific integrity demands that a chemical probe is not just potent, but selective.
The Negative Control: UNC 1079
To prove that biological effects are due to L3MBTL3 inhibition and not off-target toxicity, you must use UNC 1079 .
-
Structure: Structurally analogous to UNC 1215 but lacks the key pyrrolidine positioning required for high-affinity binding.
-
Affinity: Significantly lower affinity (
typically, often showing >100-fold shift). -
Usage: Always run UNC 1079 alongside UNC 1215 in cellular or biochemical assays. If UNC 1079 reproduces the effect of UNC 1215, the effect is likely off-target.
Selectivity Profile
UNC 1215 demonstrates high selectivity against the "Royal Family" of methyl-lysine readers:
References
-
Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain Source: Nature Chemical Biology (2013) URL:[6][7][Link]
-
UNC1215 Probe Characterization Data Source: Structural Genomics Consortium (SGC) URL:[Link]
-
Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation Source: PubMed Central (Validation of UNC1079 as negative control) URL:[Link]
Sources
- 1. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sciencedaily.com [sciencedaily.com]
Technical Guide: The Polyvalent Binding Mode of UNC 1215 to L3MBTL3
Executive Summary
This guide provides a comprehensive structural and functional analysis of UNC 1215 , the first-in-class chemical probe for the methyl-lysine (Kme) reader protein L3MBTL3 . Unlike typical small molecule inhibitors that follow a 1:1 stoichiometry, UNC 1215 operates via a unique 2:2 polyvalent binding mechanism , inducing the dimerization of L3MBTL3. This document details the crystallographic evidence (PDB: 4FL6 ), the thermodynamic basis of this interaction, and the experimental protocols required to validate such polyvalent systems in drug discovery.
Introduction: The Challenge of Methyl-Lysine Readers
Epigenetic regulation relies heavily on the "reading" of histone post-translational modifications. The Malignant Brain Tumor (MBT) domain family specifically recognizes mono- and di-methylated lysines.[1][2][3][4][5] Among these, L3MBTL3 is a critical chromatin-interacting transcriptional repressor.[1][2][4][5][6]
Targeting Kme readers with small molecules is historically challenging due to the shallow, solvent-exposed nature of the aromatic cages that bind methyl-lysine. High-affinity ligands often require occupying multiple pockets simultaneously or inducing a conformational change. UNC 1215 overcomes these barriers by exploiting the multi-domain architecture of L3MBTL3, serving as a paradigm for designing polyvalent inhibitors.
Structural Biology: The 2:2 Polyvalent Complex
The defining feature of UNC 1215 is its ability to bridge two separate L3MBTL3 molecules, creating a stable dimer. This was confirmed via X-ray crystallography at 2.6 Å resolution.[5]
Crystallographic Data (PDB: 4FL6)
The crystal structure reveals that L3MBTL3 contains three MBT repeats (Domains 1, 2, and 3) arranged in a propeller-like architecture. UNC 1215 does not bind to a single monomer in isolation; instead, it acts as a molecular "staple."
-
Stoichiometry: Two molecules of L3MBTL3 bind two molecules of UNC 1215 (2:2 complex).
-
Interface: The dimer interface is formed by the rotation of two L3MBTL3 monomers around a pseudo-two-fold axis.
-
Bridging Mechanism:
-
Ligand Molecule A connects Domain 1 of Protein A to Domain 2 of Protein B .
-
Ligand Molecule B connects Domain 2 of Protein A to Domain 1 of Protein B .
-
Key Molecular Interactions
The potency of UNC 1215 (
| Interaction Type | L3MBTL3 Domain | Residue | Ligand Moiety | Function |
| Salt Bridge / H-Bond | Domain 2 | Asp381 | Pyrrolidine Nitrogen | Critical anchor point; mimics the methyl-ammonium of lysine. |
| Salt Bridge / H-Bond | Domain 1 | Asp274 | Piperidine-Pyrrolidine Nitrogen | Stabilizes the "bridging" end of the molecule.[6] |
| Aromatic Cage | Domain 2 | Phe387, Phe405, Trp408, Tyr412 | Pyrrolidine Ring | Hydrophobic enclosure (cation- |
| Aromatic Cage | Domain 1 | Tyr301 | Piperidine Ring | Secondary hydrophobic contact. |
Visualization of the Binding Mode
The following diagram illustrates the cross-linking mechanism where UNC 1215 staples two monomers.
Figure 1: Schematic of the 2:2 polyvalent binding mode. UNC 1215 molecules (Green) bridge Domain 1 and Domain 2 of opposing L3MBTL3 monomers.
Experimental Protocols for Validation
To confirm this specific mode of action and ensure data integrity, the following protocols are recommended. These methods validate both the physical interaction and the functional consequence (dimerization).
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the stoichiometry (
Protocol:
-
Protein Prep: Express L3MBTL3 (residues 198–535) in E. coli. Purify via Ni-NTA and Size Exclusion Chromatography (SEC) to ensure a monomeric starting state. Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2 mM
-ME. -
Ligand Prep: Dissolve UNC 1215 in the exact same dialysis buffer to prevent heat of dilution artifacts. Final DMSO concentration must match the protein solution (typically <1%).
-
Titration:
-
Cell: 20
M L3MBTL3. -
Syringe: 200–300
M UNC 1215. -
Settings: 25°C, 20 injections of 2
L each.
-
-
Analysis: Fit data to a binding model.
AlphaScreen Competition Assay
This assay measures the ability of UNC 1215 to displace a biotinylated methyl-lysine peptide from the His-tagged protein.
Protocol:
-
Reagents:
-
His-L3MBTL3 (3MBT domain).
-
Biotinylated histone peptide (e.g., H4K20me2).[6]
-
Streptavidin Donor beads and Nickel Chelate Acceptor beads.
-
-
Reaction Mix:
-
Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.
-
Incubate Protein (20 nM) + Peptide (20 nM) + UNC 1215 (serial dilution) for 30 mins.
-
-
Detection:
-
Add Acceptor and Donor beads (10
g/mL final). -
Incubate 1 hour in dark.
-
Read on EnVision plate reader (Excitation 680 nm, Emission 520-620 nm).
-
-
Validation:
Quantitative Performance Data
The following table summarizes the performance of UNC 1215 against key metrics, derived from the primary characterization.
| Metric | Value | Method | Significance |
| Binding Affinity ( | 120 nM | ITC | High affinity driven by polyvalency.[2][3] |
| Inhibitory Potency ( | 40 nM | AlphaScreen | Potent displacement of native peptides.[3] |
| Selectivity | >50-fold | AlphaScreen | Highly selective for L3MBTL3 vs. L3MBTL1/4. |
| Cellular Activity ( | ~500 nM | FRAP | Effective in displacing GFP-L3MBTL3 from chromatin. |
| Stoichiometry | 2:2 | X-ray / AUC | Confirms dimerization mechanism. |
Mechanism of Action Workflow
The development and validation of UNC 1215 followed a rigorous logic flow, moving from hit optimization to structural confirmation.
Figure 2: Strategic workflow for the characterization of UNC 1215, highlighting the pivotal role of structural validation.
Implications for Drug Discovery
The success of UNC 1215 demonstrates that polyvalency is a viable strategy for targeting "undruggable" epigenetic readers. By linking two weak-affinity moieties to bridge protein domains, one can achieve:
-
Non-linear potency gains (Avidity effect).
-
Increased selectivity (Requirement for specific domain geometry).
-
Novel mechanisms (Inducing non-native protein dimerization).
Researchers should consider this "molecular stapling" approach when targeting proteins with tandem repeat domains (e.g., MBT, BRD, or PHD domains).
References
-
James, L. I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain.[1][6][8][9] Nature Chemical Biology, 9(3), 184–191.[8] [Link]
-
Structural Genomics Consortium. UNC1215 Probe Profile. [Link]
-
RCSB Protein Data Bank. Crystal structure of the UNC1215-3MBT complex (PDB: 4FL6). [Link]
-
Chemical Probes Portal. UNC1215 Validation Data. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 8. apexbt.com [apexbt.com]
- 9. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Note: Quantifying Target Engagement of Methyl-Lysine Reader Antagonists (UNC 1215) via FRAP
Abstract & Introduction
The development of chemical probes for chromatin readers requires rigorous validation of target engagement in a live-cell environment. UNC 1215 is a first-in-class chemical probe that potently and selectively antagonizes the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2]
While in vitro assays (ITC, AlphaScreen) confirm binding affinity, they lack the complexity of the nuclear chromatin environment. Fluorescence Recovery After Photobleaching (FRAP) serves as the definitive cellular assay for UNC 1215. By measuring the mobility of GFP-tagged L3MBTL3, researchers can infer binding dynamics:
-
Basal State: L3MBTL3 binds chromatin (H4K20me1/2) via its MBT domains, resulting in slow diffusion and the formation of distinct nuclear foci.
-
Inhibited State: UNC 1215 competes for the Kme-binding pocket, displacing L3MBTL3 from chromatin. This results in rapid diffusion (decreased residence time) and the dissolution of foci.
This guide details the protocol for using UNC 1215 in FRAP assays, emphasizing the necessary controls (UNC 1079) and data normalization techniques required for publication-quality results.
Mechanism of Action
The following diagram illustrates the kinetic competition driving the FRAP signal.
Materials & Reagents
Chemical Probes
| Reagent | Role | Cat.[2][3][4][5] No (Example) | Stock Conc. | Working Conc. |
| UNC 1215 | Active Probe | Tocris 4666 / SGC | 10 mM (DMSO) | 1 - 5 µM |
| UNC 1079 | Negative Control | Tocris 4667 / SGC | 10 mM (DMSO) | 1 - 5 µM |
| DMSO | Vehicle Control | N/A | 100% | Match % v/v |
Critical Note on Controls: UNC 1079 is structurally similar to UNC 1215 but lacks significant affinity for L3MBTL3 (
Cellular Reagents[2][7]
-
Cell Line: U2OS or HEK293 (U2OS is preferred for clearer nuclear morphology and adherence).
-
Plasmid: GFP-L3MBTL3 (Full length) or GFP-3MBT (MBT domains only).
-
Transfection Reagent: FuGENE® HD or Lipofectamine™ 3000.
-
Imaging Medium: Phenol-red free DMEM/F12 buffered with HEPES (25 mM) to maintain pH outside the incubator.
Experimental Workflow
Detailed Protocol
Phase 1: Preparation (Day 0-1)
-
Seeding: Seed U2OS cells in 35mm glass-bottom dishes (e.g., MatTek) to reach 60-70% confluency.
-
Transfection: Transfect 500-1000 ng of GFP-L3MBTL3 plasmid per dish.
-
Expert Tip: Do not over-express. High expression levels saturate binding sites and generate a large pool of free protein, masking the specific chromatin-bound fraction. Select cells with moderate expression and visible nuclear foci.
-
Phase 2: Treatment (Day 2)
-
Prepare imaging medium (Phenol-red free, HEPES buffered).
-
Dilute compounds to 5 µM in imaging medium:
-
Condition A: DMSO (Vehicle)
-
Condition B: UNC 1215 (5 µM)
-
Condition C: UNC 1079 (5 µM)
-
-
Replace culture media with treatment media.
-
Incubate for 1-2 hours at 37°C.
-
Note: L3MBTL3 displacement is rapid; long incubations are unnecessary and may induce secondary effects.
-
Phase 3: Image Acquisition (Confocal)
-
Instrument: Confocal microscope (e.g., Zeiss LSM 880/980, Leica SP8) with a 63x/1.4 NA Oil objective.
-
Environment: Stage heater set to 37°C.
Laser Settings:
| Parameter | Setting | Rationale |
|---|---|---|
| Excitation | 488 nm (Argon or Diode) | GFP Excitation. |
| Imaging Power | 1-5% | Minimize acquisition photobleaching. |
| Bleach Power | 100% | Instantaneous depletion of fluorophores. |
| Pinhole | 1-2 AU | Optical sectioning to exclude cytoplasmic signal. |
| Zoom | 3x - 5x | Focus on the nucleus. |
Acquisition Sequence:
-
ROI Selection: Select a circular Region of Interest (ROI) (~1-2 µm diameter).
-
Target: For L3MBTL3, place the ROI directly over a nuclear focus (punctum) .
-
Reference: Select a reference ROI in a non-bleached nucleus (to correct for lamp fluctuation) and a background ROI (outside cells).
-
-
Pre-Bleach: Acquire 5-10 frames to establish baseline intensity (
). -
Bleach: 1-3 iterations (minimize time, <100ms is ideal) to reduce intensity by >70%.
-
Post-Bleach: Acquire images every 0.5 - 1.0 seconds for 60-120 seconds.
Data Analysis & Interpretation
Double Normalization
Raw intensity data must be normalized to account for (1) background noise, (2) laser fluctuations, and (3) acquisition bleaching. Use the following formula (Phair et al., 2004):
Where:
-
= Intensity of bleached spot at time
. -
= Intensity of unbleached reference cell at time
. - = Average intensity before bleaching.
Curve Fitting
Fit the normalized data to a single-exponential recovery equation:
From this, derive:
-
Mobile Fraction (
): The plateau level of recovery. -
Half-time (
): Time to reach 50% of full recovery ( ).
Expected Results
| Parameter | DMSO (Vehicle) | UNC 1215 (Active) | UNC 1079 (Control) | Interpretation |
| Nuclear Foci | Distinct, Bright | Diffuse / Dissolved | Distinct, Bright | UNC 1215 disrupts chromatin binding. |
| Slow (~20-40s) | Fast (<10s) | Slow (~20-40s) | Faster recovery = Less binding. | |
| Mobile Fraction | Low (<40%) | High (>80%) | Low (<40%) | Higher mobile fraction = More free protein. |
Troubleshooting & Optimization
-
Problem: No Foci observed in DMSO control.
-
Cause: Cell density too high or overexpression.
-
Solution: Lower plasmid amount (500ng) and image 24h post-transfection.
-
-
Problem: Recovery is too fast to measure.
-
Cause: Scanning speed too slow.
-
Solution: Use "Bidirectional scanning" or "Fly mode" to increase frame rate during the first 10 seconds of recovery.
-
-
Problem: UNC 1215 shows no effect.
-
Cause: Compound degradation.
-
Solution: Ensure aliquots are stored at -80°C and limit freeze-thaw cycles. Verify concentration.
-
References
-
James, L. I., et al. (2013). "Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain."[4][7] Nature Chemical Biology, 9(3), 184–191.
-
Structural Genomics Consortium (SGC). "UNC1215 Probe Summary." The SGC.
-
Phair, R. D., & Misteli, T. (2000). "High mobility of proteins in the mammalian cell nucleus." Nature, 404(6778), 604-609.
Sources
- 1. apexbt.com [apexbt.com]
- 2. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 3. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
Application Note: Optimization of UNC 1215 Solubilization and Handling for In Vitro Assays
Introduction & Mechanism of Action
UNC 1215 is a potent and selective chemical probe designed to antagonize the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2][3][4][5] It functions by competitively displacing mono- or dimethyl-lysine-containing peptides from the MBT domains of L3MBTL3 with an IC
Critical Handling Requirement: UNC 1215 is highly hydrophobic and insoluble in water.[1] Direct addition of powder to cell culture media will result in precipitation, inaccurate dosing, and potential artifacts due to micro-aggregates.[1] This protocol details the creation of a stable DMSO stock solution and a "step-down" dilution strategy to ensure bioavailability in cellular assays.[1]
Experimental Controls
To validate that observed phenotypes are due to L3MBTL3 inhibition and not off-target toxicity, the negative control compound UNC 1079 should be run in parallel.[1] UNC 1079 is structurally similar but lacks significant binding affinity for L3MBTL3 [1].[1][3]
Physicochemical Profile
Before handling, verify the specific form of your compound (free base vs. salt), as this alters the molecular weight required for molarity calculations.[1]
| Property | Data | Notes |
| Molecular Weight | 529.72 g/mol | Value for free base.[1] Check label if using TFA salt.[1] |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility ≥ 26 mg/mL (~49 mM) [2] |
| Secondary Solvent | Ethanol | Solubility ~5 mg/mL (requires warming) |
| Aqueous Solubility | Insoluble | Do not dissolve directly in water or PBS.[1] |
| Cellular IC | ~40 nM | Target: L3MBTL3 |
| Storage (Powder) | -20°C | Stable for 3 years |
| Storage (Stock) | -80°C | Stable for 1 year in DMSO |
Protocol: Stock Solution Preparation
Objective: Create a 10 mM Master Stock Solution in DMSO.
Materials
-
UNC 1215 Powder (Store at -20°C, desiccated).[1]
-
Anhydrous DMSO (Cell culture grade, ≥99.9%).[1]
-
Vortex mixer.[1]
-
Amber glass vials or polypropylene microcentrifuge tubes (DMSO resistant).[1]
Procedure
-
Equilibration: Remove the UNC 1215 vial from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation from forming inside the vial, which can degrade the compound.[1]
-
Calculation: Use the following formula to determine the volume of DMSO required:
[1]-
Example: To make a 10 mM (0.01 M) stock from 5 mg of UNC 1215 (MW 529.72):
[1]
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Homogenization: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[1] The solution should be completely clear and colorless to pale yellow.[1]
-
Aliquoting: Dispense the stock solution into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -80°C (preferred) or -20°C.
Protocol: Preparation for Cell Culture (Serial Dilution)
Challenge: Adding high-concentration DMSO stock directly to media can cause local precipitation ("crashing out") where the droplet hits the aqueous phase.[1] Solution: Use an Intermediate Dilution Step to lower the concentration and DMSO percentage before final application.[1]
Workflow Diagram
Figure 1: Two-step dilution workflow to ensure solubility and minimize DMSO shock.
Step-by-Step Dilution (Example: 1 µM Final Concentration)
-
Thaw: Thaw a 10 mM stock aliquot at room temperature. Vortex briefly.
-
Intermediate Dilution (100x):
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 into culture media (or PBS).[1]
-
Mix: 2 µL of 10 mM Stock + 198 µL of Media.[1]
-
Result: 100 µM UNC 1215 in 1% DMSO.[1]
-
Note: Vortex immediately.[1] This solution may be slightly cloudy initially but should clear.[1] If it precipitates visibly, use PBS + 0.1% Tween-20 for this step.[1]
-
-
Final Application:
Safety Check: Ensure the final DMSO concentration is < 0.5% (ideally < 0.1%) to prevent solvent toxicity.[1]
Experimental Design & Validation
To ensure scientific rigor, your assay plate should include the following conditions:
| Condition | Component | Purpose |
| Test | UNC 1215 (0.1 – 10 µM) | Measures specific L3MBTL3 inhibition.[1][4][6] |
| Negative Control | UNC 1079 (Same conc.)[1][3] | Controls for off-target effects and chemotype toxicity [1].[1] |
| Vehicle Control | DMSO (Matched %) | Normalizes for solvent effects on cell health.[1] |
| Positive Control | Validated L3MBTL3 siRNA | (Optional) Validates the biological phenotype of target knockdown. |
Stability in Culture
UNC 1215 is stable in cell culture media for at least 72 hours [1].[1][3] For longer experiments, replace media with fresh compound every 2-3 days.[1]
Troubleshooting
-
Precipitation observed in the well:
-
High Cell Toxicity:
-
Inconsistent Results:
-
Cause: Compound degradation due to repeated freeze-thaw cycles.[1]
-
Fix: Discard old aliquots and use a fresh single-use aliquot from -80°C.
-
References
-
James, L. I., et al. (2013).[1][7] Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain.[1][3][4][5] Nature Chemical Biology, 9(3), 184–191.[1][7]
-
Structural Genomics Consortium (SGC). (n.d.).[1] UNC1215 Probe Summary. SGC Chemical Probes.
-
Cayman Chemical. (2023).[1] UNC1215 Product Information & Safety Data Sheet.
Sources
- 1. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 7. bpsbioscience.com [bpsbioscience.com]
UNC 1215 concentration for inhibiting L3MBTL3 foci formation
Application Note: Optimizing UNC 1215 Concentration for L3MBTL3 Foci Inhibition
Executive Summary
This application note provides a definitive technical guide for utilizing UNC 1215 , a first-in-class chemical probe, to inhibit the chromatin binding and foci formation of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).
While biochemical assays demonstrate UNC 1215 binding affinity (
Key Recommendation: For robust inhibition of L3MBTL3 foci in cellular assays (e.g., U2OS or HEK293), a concentration range of 1
Compound Profile & Mechanism
L3MBTL3 is a methyl-lysine reader protein that recognizes mono- and dimethylated histones (specifically H4K20me1/2) via its MBT domains. In overexpression systems, L3MBTL3 forms distinct nuclear foci, representing chromatin-bound protein aggregates. UNC 1215 acts as a peptidomimetic antagonist, competitively occupying the aromatic cage of the MBT domain, thereby displacing the protein from chromatin.
Table 1: Chemical Probe Specifications
| Property | Specification | Notes |
| Probe Name | UNC 1215 | First-in-class L3MBTL3 inhibitor |
| Negative Control | UNC 1079 | Structurally similar, biochemically inactive |
| Target | L3MBTL3 (MBT domains) | Specific for H4K20me1/2 reading function |
| Biochemical Potency | Determined via ITC (Isothermal Titration Calorimetry) | |
| Peptide Displacement | AlphaScreen vs. methylated peptides | |
| Cellular Activity | 1 - 10 | Required for foci disruption / FRAP recovery |
| Solubility | DMSO | Prepare 10 mM stock; avoid freeze/thaw cycles |
Mechanism of Action Diagram
The following diagram illustrates the competitive displacement mechanism driving the foci inhibition assay.
Figure 1: UNC 1215 competes with methylated chromatin for the L3MBTL3 MBT domain, transitioning the protein from punctate foci to a diffuse nuclear state.
Dose-Response Strategy
Researchers often mistake biochemical
The "Golden Range": 1 M – 5 M
-
< 500 nM: Generally insufficient for visible foci disruption in microscopy due to competition with high local concentrations of nucleosomal histones.
-
1
M: Onset of significant foci reduction. Fluorescence Recovery After Photobleaching (FRAP) assays show increased mobility at this level. -
5
M: Maximal effect typically observed. Most foci are dissolved, resulting in a pan-nuclear diffuse GFP signal. -
> 10
M: Potential for off-target effects or non-specific toxicity (though UNC 1215 is relatively non-toxic up to higher concentrations).
Causality: The discrepancy between biochemical
Experimental Protocol: L3MBTL3 Foci Disruption Assay
Objective: Quantify the displacement of GFP-L3MBTL3 from chromatin foci in U2OS or HEK293 cells.
Materials Required
-
Cell Line: U2OS (Osteosarcoma) or HEK293.
-
Plasmid: GFP-L3MBTL3 (Full length or 3xMBT domain construct).
-
Reagents:
-
UNC 1215 (10 mM stock in DMSO).
-
UNC 1079 (Negative Control, 10 mM stock in DMSO).
-
Hoechst 33342 (Nuclear counterstain).
-
4% Paraformaldehyde (PFA).
-
Workflow Diagram
Figure 2: Step-by-step workflow for the cellular foci disruption assay.
Detailed Procedure
-
Cell Preparation:
-
Seed U2OS cells on sterile glass coverslips in 6-well plates.
-
Allow cells to reach 60-70% confluency.
-
-
Transfection:
-
Transfect cells with GFP-L3MBTL3 using a standard lipid-based reagent (e.g., Lipofectamine).
-
Incubate for 24 hours to allow protein expression and foci formation. Note: Over-expression levels vary; select cells with distinct foci for analysis, avoiding cells that are apoptotic.
-
-
Compound Treatment (Critical Step):
-
Prepare fresh media containing UNC 1215 at 1
M, 2.5 M, and 5 M . -
Prepare a parallel well with UNC 1079 (Negative Control) at 5
M . -
Prepare a Vehicle Control (DMSO only, matching the highest volume used, typically 0.05-0.1%).
-
Incubate cells for 2 to 4 hours at 37°C. Note: Foci disruption is rapid; 2 hours is usually sufficient.
-
-
Fixation and Staining:
-
Aspirate media and wash gently 1x with PBS.
-
Fix with 4% PFA for 15 minutes at Room Temperature (RT).
-
Wash 3x with PBS.
-
Stain with Hoechst 33342 (1:5000 in PBS) for 10 minutes to visualize nuclei.
-
Mount coverslips on slides.
-
-
Data Analysis:
-
Using a confocal microscope (60x or 100x objective), image the GFP channel.
-
Quantification: Count the number of distinct foci per nucleus.
-
Success Criteria:
-
DMSO/UNC 1079: >10 distinct foci per nucleus.
-
UNC 1215 (5
M): Diffuse nuclear staining; < 2 foci per nucleus.
-
-
References
-
James, L. I., et al. (2013). "Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain."[1][2][3][4] Nature Chemical Biology, 9(3), 184–191.
- Source of biochemical and initial cellular characteriz
-
Structural Genomics Consortium (SGC). "UNC1215 Probe Profile."
- Source for selectivity data and negative control specific
-
Chemical Probes Portal.
- Independent valid
Sources
- 1. researchgate.net [researchgate.net]
- 2. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. neurosciencenews.com [neurosciencenews.com]
Application Note: AlphaScreen™ Assay for UNC 1215 Peptide Displacement
Introduction & Principle
This application note details the protocol for quantifying the potency of UNC 1215 , a chemical probe targeting the Malignant Brain Tumor (MBT) domains of L3MBTL3 . L3MBTL3 is a chromatin-binding protein that recognizes mono- and dimethylated lysines (specifically H4K20me1/2) via its MBT domains.
UNC 1215 functions as a peptidomimetic antagonist, displacing the native histone peptide from the binding pocket. This assay utilizes AlphaScreen technology to measure this displacement.[1][2][3][4][5][6]
Assay Mechanism
The assay relies on the proximity-dependent transfer of singlet oxygen (
-
Complex Formation: A Biotinylated Histone Peptide (H4K20me1/2) binds to Streptavidin-coated Donor Beads . Concurrently, His-tagged L3MBTL3 binds to Nickel Chelate (Ni-NTA) Acceptor Beads .
-
Signal Generation: When the protein and peptide interact, the beads are brought within ~200 nm.[1] Excitation at 680 nm causes the Donor bead to release
, which diffuses to the Acceptor bead, triggering a chemiluminescent signal (520–620 nm).[5] -
Displacement (Inhibition): UNC 1215 competes with the histone peptide for the L3MBTL3 binding pocket.[7] Successful binding of UNC 1215 disrupts the bead proximity, resulting in a loss of signal.
Figure 1: Mechanism of the AlphaScreen competitive displacement assay. UNC 1215 disrupts the Protein-Peptide interaction, preventing singlet oxygen transfer.
Materials & Reagents
Critical Reagents
| Component | Specification | Recommended Source |
| Target Protein | L3MBTL3 (MBT domains), His-tagged | In-house / CRO |
| Tracer Peptide | Biotin-H4K20me1 (or me2) | AnaSpec / Eurofins |
| Inhibitor | UNC 1215 (Probe) | / Tocris |
| Neg.[8][9] Control | UNC 1079 | Tocris / Sigma |
| Donor Beads | Streptavidin Donor Beads | Revvity (PerkinElmer) |
| Acceptor Beads | Nickel Chelate (Ni-NTA) Acceptor Beads | Revvity (PerkinElmer) |
| Plate | 384-well ProxiPlate (White, shallow well) | Revvity / Greiner |
Optimized Assay Buffer
Note: L3MBTL3 assays are sensitive to ionic strength. High salt (>100 mM) can collapse the assay window.
-
Base: 20 mM Tris-HCl, pH 8.0[1]
-
Salt: 25 mM NaCl (Crucial for optimal signal/background)
-
Surfactant: 0.05% Tween-20 (Prevents bead aggregation/sticking)
-
Reducing Agent: 2 mM DTT (Add fresh daily)
-
Carrier: 0.1% BSA (Optional, improves stability)[10]
Assay Development: The "Hook Point" Determination
Before running the inhibition curve, you must determine the optimal concentrations of Protein and Peptide to avoid the "Hook Effect" (signal suppression due to oversaturation of beads).
Protocol 1: Cross-Titration Matrix
-
Preparation: Prepare a 2D matrix in a 384-well plate.
-
Columns: Serially dilute Biotin-Peptide (0 to 1000 nM).
-
Rows: Serially dilute His-L3MBTL3 (0 to 1000 nM).
-
-
Beads: Add Donor and Acceptor beads (final conc. 20 µg/mL each) to all wells.
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Read: Measure on an Alpha-compatible reader (e.g., EnVision).
Selection Criteria: Select concentrations that provide a high Signal-to-Background (S/B > 20) but are below the saturation peak (the "hook").
-
Typical Working Concentrations:20–50 nM L3MBTL3 and 20–50 nM Peptide .
Protocol 2: UNC 1215 Displacement Assay (IC50)
This protocol assumes optimal concentrations of 30 nM Protein and 30 nM Peptide based on the Hook Point analysis.
Workflow Diagram
Figure 2: Step-by-step workflow for the UNC 1215 displacement assay.
Detailed Steps
Step 1: Compound Preparation
-
Stock: Dissolve UNC 1215 to 10 mM in 100% DMSO.
-
Dilution: Perform a 3-fold serial dilution in DMSO to generate a 10-point curve.
-
Intermediate: Dilute DMSO stocks 1:50 into Assay Buffer to ensure final DMSO concentration in the well is < 1%.
Step 2: Reaction Assembly (20 µL Final Volume)
All steps at Room Temperature. Use low-binding tips.
-
Compound Addition: Dispense 5 µL of diluted UNC 1215 into the ProxiPlate.
-
Protein Addition: Add 5 µL of His-L3MBTL3 (120 nM working solution
30 nM final).-
Pre-incubation:[5] Centrifuge plate (1000 rpm, 1 min). Incubate for 15 minutes to allow inhibitor binding.
-
-
Peptide Addition: Add 5 µL of Biotin-H4K20me1 (120 nM working solution
30 nM final).-
Incubate for 30 minutes .
-
-
Bead Addition (Dark/Green Light): Add 5 µL of Bead Mix (Streptavidin Donor + Ni-NTA Acceptor).
Step 3: Final Incubation & Detection
-
Seal the plate with TopSeal-A (opaque/aluminum seal recommended).
-
Incubate for 60 minutes at RT in the dark.
-
Read on an Alpha-enabled plate reader (Excitation: 680 nm, Emission: 520–620 nm).
Data Analysis & Validation
IC50 Calculation
Normalize raw Alpha counts (CPS) to percent inhibition:
-
Max CPS: DMSO control (Protein + Peptide + Beads).
-
Min CPS: Background (Buffer + Beads) or High Concentration Inhibitor.
Fit data to a 4-parameter logistic (4PL) equation (Sigmoidal dose-response).
Assay Quality (Z-Factor)
Calculate Z' to validate the assay for screening:
-
: Standard Deviation,
: Mean. -
: Positive control (Max signal),
: Negative control (Min signal). -
Target: Z' > 0.5 is excellent; Z' > 0.7 is ideal for this assay.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Signal | "Hook Effect" | Re-run cross-titration; lower protein/peptide concentrations. |
| Low Signal | Salt Inhibition | Ensure NaCl is ≤ 25 mM. Ni-NTA binding is inhibited by high ionic strength. |
| High Background | Non-specific binding | Increase Tween-20 to 0.1% or add 0.1% BSA.[5] |
| Variable Data | Light Exposure | Alpha beads are extremely sensitive to white/blue light. Use green filters strictly. |
| Drifting Signal | Temperature | Alpha signal is temperature-dependent. Equilibrate plates to reader temp (22-25°C). |
References
-
James, L. I., et al. (2013).[11][12] Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain.[7][9][11][12] Nature Chemical Biology, 9(3), 184–191.
-
Structural Genomics Consortium (SGC). UNC1215 Chemical Probe Data Sheet.
-
PerkinElmer (Revvity). AlphaScreen Assay Development Guide for Protein-Protein Interactions.
-
Gagnon, A., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors. Methods in Molecular Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 9. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
Application Note: Validating L3MBTL3 Chromatin Occupancy using UNC 1215 in ChIP Assays
Introduction
UNC 1215 is a potent, selective, and cell-permeable chemical probe designed to antagonize the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3).[1][2][3][4][5][6] L3MBTL3 is a chromatin-binding protein that recognizes mono- and di-methylated lysine residues on histones (specifically H4K20me1 and H4K20me2 ) via its Malignant Brain Tumor (MBT) domains.[2]
In Chromatin Immunoprecipitation (ChIP) experiments, UNC 1215 serves a critical function: Target Validation via Displacement .[2] By treating cells with UNC 1215 prior to cross-linking, researchers can competitively displace L3MBTL3 from chromatin.[2] A reduction in ChIP signal in UNC 1215-treated samples—compared to vehicle (DMSO) and negative control (UNC 1079) samples—confirms that the protein's genomic occupancy is dependent on its methyl-lysine reading domains rather than non-specific interactions or artifacts.[2]
Key Compound Characteristics[2][3][4][5][6][7][8][9][10]
| Property | Data | Notes |
| Target | L3MBTL3 | Binds MBT domains |
| Mechanism | Competitive Antagonist | Displaces H4K20me1/2 peptides |
| In Vitro Potency ( | 120 nM | Determined by ITC |
| In Vitro Potency ( | 40 nM | AlphaScreen peptide competition |
| Selectivity | >50-fold | vs. L3MBTL1, L3MBTL4, MBTD1 |
| Negative Control | UNC 1079 | Structurally similar, inactive ( |
| Recommended Conc. | 1 | For cellular displacement assays |
Mechanism of Action
L3MBTL3 binds to methylated histones via a "royal family" reader motif.[2] UNC 1215 mimics the methylated lysine substrate, occupying the aromatic cage of the MBT domains with high affinity.[2] This competitive binding prevents L3MBTL3 from recognizing H4K20me marks on the nucleosome, leading to its release from chromatin into the nucleoplasm.[2]
Figure 1: Mechanism of L3MBTL3 displacement by UNC 1215.[2] The probe competes with histone marks, effectively stripping the protein from chromatin.[2]
Experimental Protocol: "ChIP-Loss" Assay
This protocol details the use of UNC 1215 to validate L3MBTL3 binding sites.[2][3][4][6][7] The core logic is a three-arm experiment: Vehicle vs. Negative Control vs. Active Probe .
Phase A: Experimental Design & Treatment
Objective: Establish differential chromatin occupancy prior to fixation.[2]
-
Cell Culture: Grow cells (e.g., HEK293, U2OS) to ~70-80% confluency. Ensure sufficient cell number (
cells per condition).[2] -
Compound Preparation:
-
UNC 1215 (Active): Prepare 10 mM stock in DMSO.
-
UNC 1079 (Control): Prepare 10 mM stock in DMSO.
-
-
Treatment Conditions:
-
Incubation: Incubate cells for 2 to 6 hours at 37°C.
Phase B: Cross-linking & Lysis
Objective: Capture the "displaced" state.[2]
-
Fixation: Add formaldehyde directly to culture media to a final concentration of 1%.[2] Incubate for 10 minutes at room temperature with gentle rotation.
-
Quenching: Add Glycine to 125 mM final concentration. Incubate 5 minutes.
-
Harvest: Scrape cells in cold PBS (containing protease inhibitors). Pellet at 1000 x g for 5 min at 4°C.
-
Lysis: Resuspend pellet in Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris, pH 8.1) supplemented with protease inhibitors.[2]
-
Sonication: Shear chromatin to an average fragment size of 200–500 bp.
-
Validation: Run a small aliquot on an agarose gel to verify shearing efficiency.[2]
-
Phase C: Immunoprecipitation (IP)
Objective: Enrich for L3MBTL3-bound DNA.[2]
-
Clarification: Centrifuge lysates at 14,000 x g for 10 min at 4°C. Dilute supernatant 1:10 in Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, 167 mM NaCl).
-
Input Sample: Save 5% of the supernatant as "Input".
-
Antibody Incubation:
-
Bead Capture: Add Protein A/G magnetic beads (pre-blocked with BSA/salmon sperm DNA). Rotate 2-4 hours at 4°C.
-
Washing: Wash beads sequentially with:
Phase D: Elution & Analysis
Objective: Quantify the specific loss of binding.
-
Elution: Elute chromatin in Elution Buffer (1% SDS, 0.1 M NaHCO3).
-
Reverse Cross-links: Add NaCl (200 mM final) and incubate at 65°C overnight. Treat with RNase A and Proteinase K.[2]
-
DNA Purification: Use a PCR purification kit (e.g., Qiagen MinElute) or Phenol-Chloroform extraction.[2]
-
qPCR Analysis:
-
Design primers for known L3MBTL3 targets or H4K20me-enriched regions.[2]
-
Calculate % Input for all three conditions.
-
Workflow Visualization
Figure 2: Experimental workflow for validating L3MBTL3 binding using the "ChIP-Loss" method.
Data Interpretation & Troubleshooting
Expected Results
To validate L3MBTL3 binding at a specific locus, the data must follow this pattern:
-
DMSO & UNC 1079: Should show comparable enrichment over IgG background.[2] This confirms that the compound vehicle and the chemical scaffold itself do not interfere with the assay.[2]
-
UNC 1215: Should show a significant reduction (e.g., >50-70% loss) in enrichment.[2] This confirms the binding was dependent on the MBT domain reading H4K20me.[2]
Troubleshooting Table
| Observation | Possible Cause | Solution |
| No signal reduction with UNC 1215 | Insufficient concentration or time | Increase to 5 |
| L3MBTL3 recruited via non-MBT domain | The protein may bind via Zinc Finger or SAM domains independent of Kme.[2] | |
| Signal reduction in UNC 1079 | Non-specific toxicity or off-target effect | Check cell viability; titrate down concentration.[2] |
| Low enrichment in DMSO | Poor antibody or chromatin fragmentation | Optimize sonication; validate antibody specificity.[2] |
References
-
Discovery of UNC 1215: James, L. I., et al. "Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain."[1][2][3][4][5][8] Nature Chemical Biology 9, 184–191 (2013).[2]
-
Structure-Activity Relationships: James, L. I., et al.[2][7][8] "The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface." Bioorganic & Medicinal Chemistry Letters 23, 11 (2013).[2]
-
Chemical Probes Portal: "UNC1215 - Chemical Probes Portal."[2] Chemical Probes Portal.[2][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
Unveiling Protein Interactions: A Guide to Biotinylated UNC1215 Pull-Down Assays
For researchers, scientists, and drug development professionals dedicated to deciphering the intricacies of chromatin biology, the ability to selectively isolate and identify protein complexes is paramount. The chemical probe UNC1215, a potent and selective inhibitor of the methyl-lysine (Kme) reader domain of L3MBTL3, offers a powerful tool for these investigations.[1][2][3][4] When coupled with biotin, UNC1215 becomes an invaluable affinity-based "bait" to capture its direct cellular target, L3MBTL3, and its associated protein partners. This application note provides a comprehensive, in-depth guide to the methodology of biotinylated UNC1215 pull-down assays, grounded in scientific principles and field-proven insights.
The Scientific Foundation: Understanding the UNC1215-L3MBTL3 Interaction
UNC1215 is a high-affinity ligand for the malignant brain tumor (MBT) domains of L3MBTL3, binding with a dissociation constant (Kd) of 120 nM.[1][5] This interaction is highly specific, with greater than 50-fold selectivity for L3MBTL3 over other human MBT family members and more than 200 other Kme reader domains.[6] L3MBTL3 itself is a crucial player in transcriptional regulation, recognizing mono- and dimethylated lysine residues on histone tails and other proteins, thereby influencing chromatin structure and gene expression.[7][8][9]
The biotinylated UNC1215 probe leverages the remarkably strong and specific interaction between biotin and streptavidin. The UNC1215 molecule is covalently attached to biotin via a polyethylene glycol (PEG) linker, which minimizes potential hydrophobic effects that could interfere with the binding event.[5] This "bait" can then be used to capture L3MBTL3 from a complex biological sample, such as a cell lysate. The entire complex is subsequently isolated using streptavidin-conjugated beads.
The power of this technique lies in its ability to not only confirm the direct binding of UNC1215 to L3MBTL3 in a cellular context but also to identify other proteins that are part of the L3MBTL3 complex. These "prey" proteins are co-precipitated with the bait and can be identified through downstream applications like Western blotting or mass spectrometry, providing a snapshot of the L3MBTL3 interactome.
Visualizing the Mechanism: UNC1215 Engagement with L3MBTL3
The interaction between UNC1215 and L3MBTL3 is unique, involving a 2:2 polyvalent binding mode where two UNC1215 molecules bridge two L3MBTL3 proteins.[5][10][11] This dimerization is crucial for the high potency and selectivity of the probe.[11]
Caption: UNC1215 induces a 2:2 dimerization of L3MBTL3.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a robust methodology for performing a biotinylated UNC1215 pull-down assay from cell lysates. Optimization may be required depending on the specific cell type and experimental goals.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Biotinylated UNC1215 | Custom Synthesis or Commercial Vendor | N/A |
| Streptavidin-coated magnetic beads | Thermo Fisher Scientific | 88816 |
| Lysis Buffer | See Recipe Below | N/A |
| Wash Buffer | See Recipe Below | N/A |
| Elution Buffer | See Recipe Below | N/A |
| Protease and Phosphatase Inhibitor Cocktail | MilliporeSigma | P8340, P5726 |
| Cell Culture Reagents | As required for your cell line | N/A |
Buffer Recipes
| Buffer | Composition |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 5% glycerol, 5 mM MgCl2, 1x Protease and Phosphatase Inhibitor Cocktail |
| Wash Buffer | 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 0.1% NP-40 |
| Elution Buffer (for SDS-PAGE) | 2x Laemmli Sample Buffer |
| Elution Buffer (for Mass Spec) | 100 mM Glycine-HCl (pH 2.5) |
Visualizing the Pull-Down Workflow
Caption: Biotinylated UNC1215 pull-down assay workflow.
Detailed Protocol
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is your protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Affinity Capture:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Add biotinylated UNC1215 to the lysate to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Incubate the lysate with the biotinylated probe for 2-4 hours at 4°C with gentle rotation.
-
-
Bead Preparation and Incubation:
-
While the lysate and probe are incubating, prepare the streptavidin-coated magnetic beads.
-
Resuspend the beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Lysis Buffer, using a magnetic stand to separate the beads from the buffer.
-
After the final wash, resuspend the beads in Lysis Buffer to their original concentration.
-
Add the prepared beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes at 4°C with rotation. Increasing the salt concentration in the wash buffer (e.g., up to 500 mM NaCl) can help to reduce non-specific binding.
-
-
Elution:
-
After the final wash, carefully remove all residual wash buffer.
-
For Western Blot Analysis: Add 2x Laemmli Sample Buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
For Mass Spectrometry Analysis: Elute the bound proteins by adding an appropriate volume of a low-pH elution buffer, such as 100 mM Glycine-HCl (pH 2.5), and incubating for 5-10 minutes at room temperature with gentle agitation. Neutralize the eluate immediately with a suitable buffer (e.g., 1M Tris pH 8.5).
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an anti-L3MBTL3 antibody to confirm successful pull-down.
-
For identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Self-Validating Systems and Troubleshooting
A well-designed experiment includes appropriate controls to ensure the validity of the results.
| Control | Purpose | Expected Outcome |
| No Bait Control | To assess non-specific binding of proteins to the streptavidin beads. | No or minimal L3MBTL3 should be detected in the eluate. |
| Competition Control | To confirm the specificity of the biotinylated UNC1215 interaction. Pre-incubate the lysate with an excess of non-biotinylated UNC1215 before adding the biotinylated probe. | A significant reduction in the amount of pulled-down L3MBTL3 should be observed. |
| Negative Control Compound | To demonstrate that the interaction is specific to the active UNC1215 molecule. Use a structurally similar but inactive analog, such as UNC1079. | No significant pull-down of L3MBTL3 should be observed. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No L3MBTL3 Pull-Down | - Inefficient cell lysis.- Insufficient concentration of biotinylated UNC1215.- Suboptimal incubation times.- L3MBTL3 is not expressed in the chosen cell line. | - Ensure complete cell lysis by optimizing the lysis buffer and protocol.- Perform a dose-response experiment to determine the optimal concentration of the biotinylated probe.- Increase incubation times for the probe and beads.- Confirm L3MBTL3 expression by Western blot of the input lysate. |
| High Background/Non-Specific Binding | - Insufficient washing.- Hydrophobic interactions with beads or probe.- Inappropriate buffer composition. | - Increase the number of wash steps and/or the stringency of the wash buffer (e.g., higher salt concentration, different detergent).- Include a pre-clearing step by incubating the lysate with beads alone before adding the biotinylated probe.- Add a blocking agent like BSA to the lysis and wash buffers. |
| Co-elution of Abundant, Non-specific Proteins | - These are often common contaminants in affinity purification experiments (e.g., ribosomal proteins, heat shock proteins). | - Optimize wash conditions as described above.- Compare results to a control pull-down from a cell line where L3MBTL3 is knocked down or knocked out. |
Conclusion
The biotinylated UNC1215 pull-down assay is a powerful and specific method for isolating the methyl-lysine reader protein L3MBTL3 and its associated protein complexes. By understanding the underlying scientific principles, adhering to a robust protocol, and incorporating appropriate controls, researchers can confidently identify and characterize the L3MBTL3 interactome, paving the way for a deeper understanding of its role in health and disease.
References
-
Structural Genomics Consortium. UNC1215. [Link]
-
James, L. I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain. Nature chemical biology, 9(3), 184–191. [Link]
-
ResearchGate. X-ray crystal structure of the UNC1215–3MBT complex. [Link]
-
Saito, A., et al. (2013). Synthesis and biological evaluation of biotin conjugates of (±)-(4bS,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-3,4b,7,8,8a,9,10,10a-octahydro-phenanthrene-2,6-dicarbonitrile, an activator of the Keap1/Nrf2/ARE pathway, for the isolation of its protein targets. Bioorganic & medicinal chemistry letters, 23(20), 5540–5543. [Link]
-
Herold, J. M., et al. (2013). The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface. Bioorganic & medicinal chemistry letters, 23(20), 5554–5558. [Link]
-
National Center for Biotechnology Information. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. [Link]
-
ScienceDaily. (2013, March 1). New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation. [Link]
-
UNC Lineberger Comprehensive Cancer Center. (2013, March 7). New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation. [Link]
-
Herold, J. M., et al. (2014). The L3MBTL3 methyl-lysine reader domain functions as a dimer. The Journal of biological chemistry, 289(16), 11114–11122. [Link]
-
UniProt. L3MBTL3 - Lethal(3)malignant brain tumor-like protein 3 - Homo sapiens (Human). [Link]
-
MtoZ Biolabs. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. [Link]
-
GeneCards. L3MBTL3 Gene - L3MBTL Histone Methyl-Lysine Binding Protein 3. [Link]
-
National Center for Biotechnology Information. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [ (human)]. [Link]
-
SciTechDaily. (2013, March 1). New Chemical Probe Provides Tool to Investigate Role of Malignant Brain Tumor Domains. [Link]
-
Proteintech. (2026, January 13). Immunoprecipitation: Optimize Your Pulldowns. [Link]
-
Cytiva. (2025, March 20). Troubleshooting protein recovery issues. [Link]
-
MtoZ Biolabs. Pull-Down Assay for Protein-Protein Interaction. [Link]
-
Wikipedia. L3MBTL. [Link]
-
Biochain Incorporated. (2023, June 5). Tips For Antibody Purification Troubleshooting. [Link]
Sources
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 7. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
optimal incubation time for UNC 1215 in HEK293 cells
Application Note: Optimizing L3MBTL3 Inhibition with UNC 1215 in HEK293 Systems
Executive Summary & Mechanism of Action
UNC 1215 is a first-in-class chemical probe designed to antagonize the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2] Unlike enzymatic inhibitors, UNC 1215 functions by competitively displacing L3MBTL3 from mono- and dimethylated lysine residues (specifically H4K20me1/2) on chromatin.
For researchers using HEK293 cells, the "optimal" incubation time is not a singular value but a bimodal parameter dependent on the experimental readout:
-
Kinetic Mode (1–4 Hours): Optimal for demonstrating direct target engagement (e.g., FRAP, CETSA).
-
Phenotypic Mode (24 Hours): Optimal for observing downstream functional consequences (e.g., nuclear foci disruption, BCLAF1 interaction changes).
Mechanism of Action Diagram
The following diagram illustrates the competitive displacement mechanism driving the incubation logic.
Figure 1: Mechanism of UNC 1215. The probe competes with methylated histones for the MBT domain pocket.
Technical Specifications & Data Profile
Before initiating protocols, verify the compound properties to ensure experimental validity.
| Parameter | Value | Context |
| Target | L3MBTL3 (MBT Domains) | Histone methyl-lysine reader |
| In Vitro Kd | 120 nM | Determined by Isothermal Titration Calorimetry (ITC) |
| Cellular IC50 | ~40 nM | Functional potency in biochemical assays |
| Working Conc. | 1 – 10 µM | Recommended range for HEK293 cells |
| Negative Control | UNC 1079 | Structurally similar, >100-fold less potent |
| Solubility | DMSO | Prepare 10 mM stock; avoid aqueous storage |
Experimental Protocols
Protocol A: Short-Term Incubation (Target Engagement)
Objective: Validate direct binding of UNC 1215 to L3MBTL3 using Fluorescence Recovery After Photobleaching (FRAP). Rationale: L3MBTL3 is a chromatin-associated protein with slow mobility. UNC 1215 binding releases it from chromatin, significantly increasing its mobility. This effect is immediate.
-
Seeding: Plate HEK293 cells expressing GFP-L3MBTL3 on glass-bottom confocal dishes. Allow 24h for adherence.
-
Preparation: Dilute UNC 1215 stock (10 mM in DMSO) to 5 µM in fresh, pre-warmed media.
-
Control: Prepare 5 µM UNC 1079 (negative control) and 0.1% DMSO (vehicle).
-
-
Dosing: Aspirate old media and gently add the drug-containing media.
-
Incubation: Incubate at 37°C, 5% CO₂ for 1 to 4 hours .
-
Note: Effects are often visible within 1 hour. Extending beyond 4 hours for this specific assay yields diminishing returns and risks phototoxicity during imaging.
-
-
Readout (FRAP):
-
Bleach a nuclear region of interest (ROI).
-
Monitor recovery for 60–120 seconds.
-
Success Criteria: UNC 1215 treated cells should show significantly faster recovery (t½ decrease) compared to DMSO or UNC 1079.
-
Protocol B: Long-Term Incubation (Phenotypic/Functional)
Objective: Observe disruption of nuclear foci or changes in protein-protein interactions (e.g., BCLAF1). Rationale: While binding is fast, the dispersal of pre-formed nuclear foci or the modulation of downstream signaling complexes requires cellular turnover and equilibrium.
-
Seeding: Plate HEK293 cells in 6-well plates (for lysate) or coverslips (for IF).
-
Dosing: Treat cells with 1–5 µM UNC 1215 .
-
Incubation: Incubate at 37°C for 24 hours .
-
Why 24h? This allows sufficient time for the displacement of L3MBTL3 to alter the steady-state localization of the protein and its partners (like BCLAF1) without inducing non-specific toxicity.
-
-
Readout:
-
Immunofluorescence: Fix cells and stain for L3MBTL3. Look for the loss of distinct nuclear foci (punctate staining) and a shift to diffuse nucleoplasmic staining.
-
Co-IP: Lyse cells and immunoprecipitate L3MBTL3 to check for loss of interaction with chromatin or gain/loss of other partners.
-
Self-Validating System: The "Traffic Light" Control
To ensure your data is trustworthy, every experiment must include this internal validation triad:
-
RED (Negative Control): UNC 1079 (5 µM) . If this sample shows an effect similar to UNC 1215, your observed phenotype is likely off-target toxicity, not L3MBTL3 inhibition.
-
YELLOW (Vehicle): DMSO (0.1%) . Establishes the baseline cellular behavior.
-
GREEN (Positive Probe): UNC 1215 (1–5 µM) . Should show the specific phenotype (mobility shift or foci loss).
Experimental Workflow Diagram
Figure 2: Experimental workflow ensuring rigorous control comparison.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No mobility shift in FRAP | Incubation too short (<30 min) or Conc. too low | Increase time to 2h or Conc. to 10 µM. Ensure GFP-fusion is functional. |
| Toxicity observed | DMSO concentration >0.5% | Keep DMSO final concentration <0.2%. UNC 1215 is generally non-toxic up to 30 µM.[1] |
| UNC 1079 shows activity | Off-target effects or contamination | Freshly prepare stocks. Verify compound identity via LC-MS. |
| Precipitation in media | High concentration shock | Dilute compound in a small volume of media before adding to the bulk culture. |
References
-
Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. James LI, Barsyte-Lovejoy D, Zhong N, et al. Nature Chemical Biology, 2013.[2] (Primary source for UNC 1215 characterization, Kd, IC50, and FRAP assays).
-
UNC 1215 Probe Summary. Structural Genomics Consortium (SGC) & Chemical Probes Portal. (Authoritative source for probe selectivity, negative control data, and recommended usage).
-
Cellular Thermal Shift Assay (CETSA) Protocols. Jafari R, et al. Nature Protocols, 2014. (Reference for alternative target engagement assays compatible with UNC 1215).
Sources
Application Note: High-Fidelity IC50 Determination of UNC 1215 Targeting L3MBTL3 via AlphaScreen™ Technology
Introduction & Scientific Context
UNC 1215 is a landmark chemical probe, recognized as the first potent and selective inhibitor of the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1] L3MBTL3 contains three MBT domains that recognize mono- and dimethylated lysine residues on histone tails (e.g., H4K20me1/2), facilitating chromatin compaction and transcriptional repression.
Accurate IC50 determination is critical for validating probe potency and selectivity. While UNC 1215 exhibits an IC50 of ~40 nM against L3MBTL3, variations in assay conditions can skew results. This guide details a Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) . Unlike heterogeneous wash-based assays, AlphaScreen is a bead-based, non-radioactive proximity assay ideal for measuring the disruption of the L3MBTL3-peptide interaction by small molecules.
Mechanism of Action
UNC 1215 functions by competitively displacing methylated peptides from the aromatic cage of the MBT domains. Uniquely, X-ray crystallography reveals a 2:2 polyvalent mode of interaction between UNC 1215 and L3MBTL3, which contributes to its high potency compared to monomeric ligands.[2][3]
Assay Principle
The assay relies on the donor-acceptor bead proximity principle.[4]
-
The Complex: His-tagged L3MBTL3 binds to Nickel Chelate (Ni-NTA) Acceptor beads. Biotinylated histone peptide (H4K20me2) binds to Streptavidin Donor beads.
-
The Signal: When L3MBTL3 binds the peptide, beads are brought within 200 nm. Excitation at 680 nm causes Donor beads to release singlet oxygen (
), which diffuses to the Acceptor bead, triggering a chemiluminescent signal (520-620 nm). -
The Inhibition: UNC 1215 competes with the peptide for the L3MBTL3 binding pocket.[1][2][3][5] As UNC 1215 concentration increases, the complex is disrupted, beads dissociate, and the signal decreases.
Figure 1: Assay Mechanism & Inhibition Logic
Caption: AlphaScreen principle. Top: Formation of the ternary complex generates signal. Bottom: UNC 1215 displaces the peptide, preventing bead proximity and quenching the signal.
Materials & Reagents
Critical Reagents
| Component | Specification | Recommended Source |
| Target Protein | Recombinant His-tagged L3MBTL3 (3MBT domains) | Custom or SGC |
| Peptide Substrate | Biotin-H4K20me2 (Histone H4 Lys20 dimethyl) | Anaspec / Custom |
| Chemical Probe | UNC 1215 (Store at -20°C in DMSO) | Cayman Chem / Sigma |
| Negative Control | UNC 1079 (Crucial for specificity checks) | Cayman Chem |
| Donor Beads | Streptavidin Donor Beads | PerkinElmer (Revvity) |
| Acceptor Beads | Nickel Chelate (Ni-NTA) Acceptor Beads | PerkinElmer (Revvity) |
| Plate | 384-well white OptiPlate (Opaque) | PerkinElmer |
Assay Buffer Formulation
Prepare fresh.[6] Do not store for >1 week.
-
25 mM HEPES (pH 7.4)
-
100 mM NaCl
-
0.1% BSA (essential to prevent non-specific bead sticking)
-
0.01% Triton X-100 (surfactant to minimize aggregation)
-
Note: Avoid phosphate buffers (PBS) as phosphate interferes with Ni-NTA binding.
Experimental Protocol
Step 1: Compound Preparation (Serial Dilution)
To generate a robust IC50 curve, we require a wide concentration range. UNC 1215 has an expected IC50 of ~40 nM.[1][3][7]
-
Top Concentration: 10 µM (approx.[4] 250x IC50).
-
Dilution Factor: 1:3 (3-fold) serial dilution.
-
Points: 10-12 concentration points.
Procedure:
-
Prepare a 1 mM stock of UNC 1215 in 100% DMSO.
-
Perform serial dilutions in DMSO first (to keep DMSO % constant).
-
Dilute DMSO stocks into Assay Buffer to create 4x working solutions.
-
Example: Final Assay DMSO concentration should be <1%. If the final assay volume is 20 µL, and you add 5 µL of compound, the working solution should contain the target DMSO %.
-
Step 2: Assay Workflow
All steps performed at Room Temperature (RT).
-
Protein Addition: Dispense 5 µL of His-L3MBTL3 (4x concentration) into the 384-well plate.
-
Target Final Conc: 20-50 nM (Determine via cross-titration prior to IC50 run).
-
-
Compound Addition: Add 5 µL of diluted UNC 1215 (4x).
-
Incubation 1: Incubate for 15 minutes to allow the inhibitor to bind the protein pocket.
-
-
Peptide Addition: Add 5 µL of Biotin-H4K20me2 (4x).
-
Target Final Conc: Equal to the Kd of the peptide (approx. 50-100 nM).
-
Incubation 2: Incubate for 30 minutes .
-
-
Bead Addition (Dark Step):
-
Note: Alpha beads are light-sensitive. Perform under green filtered light or subdued light (<100 Lux).
-
Premix Streptavidin Donor and Ni-NTA Acceptor beads in Assay Buffer at 4x concentration (usually 80 µg/mL to give 20 µg/mL final).
-
Add 5 µL of the Bead Mix to the wells.
-
Incubation 3: Incubate for 60 minutes in the dark at RT.
-
-
Read: Read plate on an Alpha-compatible reader (e.g., EnVision, PHERAstar).
Figure 2: Experimental Workflow
Caption: Step-by-step liquid handling workflow. Note the pre-incubation of compound and protein before peptide addition to ensure competitive equilibrium.
Data Analysis & Validation
Curve Fitting
Export raw Alpha counts (CPS). Normalize data to Percent Inhibition :
-
Max Signal: DMSO control (Protein + Peptide + Beads).
-
Min Signal: Background (Beads only or Protein + Beads without peptide).
Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model:
Acceptance Criteria (QC)
To ensure the assay is valid before accepting the IC50 value:
-
Z' Factor: Must be > 0.5.
-
Signal-to-Background (S/B): Should be > 10.
-
Hill Slope: Should be near -1.0. A steep slope (e.g., -2.0 or greater) may indicate non-specific aggregation or assay interference (e.g., singlet oxygen quenching) rather than true binding inhibition.
-
Control Validation: The negative control UNC 1079 should show an IC50 > 10 µM (or significantly shifted right compared to UNC 1215).
Expert Insights & Troubleshooting
The "Hook Effect"
In AlphaScreen, an excess of binding partners can actually decrease the signal because each bead becomes saturated with a single partner, preventing the formation of the Donor-Peptide-Protein-Acceptor "sandwich."
-
Solution: Always perform a protein/peptide cross-titration during assay development. Choose concentrations below the hook point (usually near the Kd).
Singlet Oxygen Quenchers
Some small molecules interfere with AlphaScreen by quenching singlet oxygen, producing false positives.
-
Validation: If UNC 1215 shows unexpected potency, use the OmniBeads (PerkinElmer) or TruHits kit. These beads generate a signal without biological binding. If UNC 1215 inhibits the OmniBead signal, it is a chemical quencher (Note: UNC 1215 is not a known quencher, but this is standard diligence).
Order of Addition
While some protocols mix all components simultaneously, the Pre-incubation (Step 2 in Protocol) is vital for high-affinity probes like UNC 1215. It ensures the inhibitor has time to access the binding pocket before the high-affinity biotin-streptavidin interaction locks the system into a complex.
References
-
Primary Discovery Paper: James, L. I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain.[2][3][5] Nature Chemical Biology, 9(3), 184–191.
-
Structural Genomics Consortium (SGC): UNC1215 Probe Characterization. SGC Chemical Probes.
-
Assay Technology: AlphaScreen Assay Principles. Revvity (formerly PerkinElmer).
-
Negative Control: UNC 1079 Product Information. Cayman Chemical.[5]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
Application Note: Optimization of UNC 1215 Solubilization for L3MBTL3 Inhibition Studies
Topic: Preparing UNC 1215 Stock Solution in DMSO vs. Ethanol Content Type: Detailed Application Note and Protocol
Abstract
UNC 1215 is a potent, selective chemical probe designed to inhibit the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal 3 Malignant Brain Tumor-Like 3).[1][2][3][4][5][6][7] As a pioneer molecule in chromatin biology, it serves as a critical tool for dissecting the "reader" mechanisms of epigenetic regulation. However, the lipophilic nature of UNC 1215 (ClogP ~4.17) necessitates rigorous solubilization protocols to prevent compound precipitation, which leads to false negatives in cellular assays.[6]
This guide provides a definitive protocol for preparing UNC 1215 stock solutions, contrasting the industry-standard Dimethyl Sulfoxide (DMSO) method with the niche Ethanol (EtOH) alternative.[1] It is designed for researchers requiring high-fidelity data in chromatin immunoprecipitation, fluorescence recovery after photobleaching (FRAP), and phenotypic screening.[1][6]
Part 1: Solvent Selection & Solubility Analysis
The choice of solvent dictates the stability, concentration accuracy, and biological compatibility of your stock solution.
Comparative Solubility Data
| Parameter | DMSO (Recommended) | Ethanol (Alternative) | Implication |
| Max Solubility | > 26 mg/mL (~50 mM) | ~ 5 mg/mL (~9 mM) | DMSO supports high-concentration stocks (10 mM), minimizing solvent volume in assays.[1][6] |
| Dissolution Ease | Rapid at RT.[6] | Requires warming (37°C) & sonication.[1][2][6][8] | Ethanol prep is labor-intensive and prone to precipitation.[1][6] |
| Volatility | Low (BP: 189°C).[1][6] | High (BP: 78°C).[1][6] | Ethanol stocks suffer from concentration drift due to evaporation.[6] |
| Freezing Point | 19°C (Solid at RT storage).[1][6] | -114°C (Liquid at -20°C).[1][6] | DMSO stocks freeze, protecting the compound from hydrolysis; Ethanol stocks remain liquid, increasing degradation risk. |
| Cell Toxicity | Low if final conc.[6][9] < 0.1%. | Low if final conc.[6][10] < 0.5%.[6] | Both are tolerated, but DMSO is the standard for acoustic dispensing.[6] |
The Scientist’s Verdict
-
Primary Choice (DMSO): Use for 95% of applications, including IC50 determination, FRAP, and high-throughput screening. The high solubility allows for 10 mM stocks, ensuring the final solvent concentration in culture remains < 0.1% (v/v).
-
Secondary Choice (Ethanol): Use only if your specific cell line or assay is strictly intolerant to DMSO (e.g., certain primary neuronal cultures or specific differentiation protocols where DMSO induces phenotype changes).[1][6]
Part 2: Visualizing the Workflow
The following diagram outlines the critical decision-making process and preparation workflow for UNC 1215.
Figure 1: Decision tree and workflow for UNC 1215 solubilization. Blue/Green paths indicate the standard, high-success protocol.
Part 3: Detailed Protocols
Protocol A: Preparation of 10 mM Stock in DMSO (Standard)
Prerequisites:
-
UNC 1215 (Solid).[1][2][4][6] Note: Verify if you have the free base (MW: 529.72) or TFA salt (MW: ~801.78).[1][6]
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%).[6]
-
Vortex mixer.[6]
Step-by-Step:
-
Calculate Volume: Determine the volume of DMSO required to achieve 10 mM.
-
Add Solvent: Pipette the calculated volume of DMSO directly into the product vial.
-
Tip: Do not transfer the solid powder if possible; static charge can cause loss. Dissolve inside the manufacturer's vial first.
-
-
Dissolve: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.
-
QC Check: Hold the vial up to a light source. If particulates remain, sonicate for 5 minutes at room temperature.[6]
-
-
Aliquot: Dispense into small aliquots (e.g., 20 µL or 50 µL) into amber microcentrifuge tubes or acoustic dispensing plates.
-
Storage: Store at -20°C (routine) or -80°C (long-term > 6 months).
Protocol B: Preparation of 5 mM Stock in Ethanol (Restricted)
Prerequisites:
-
Absolute Ethanol (200 proof, molecular biology grade).[6]
-
Water bath set to 37°C.
Step-by-Step:
-
Calculate Volume: Target a lower concentration (max 5 mM) to ensure stability.
-
Add Solvent: Add Absolute Ethanol to the vial.
-
Enhance Solubility: The compound will likely not dissolve immediately.
-
Incubate at 37°C for 10 minutes.
-
Sonicate in a water bath for 5–10 minutes.
-
-
QC Check: Inspect closely for "shimmering" (micro-precipitates).[1][6] If observed, dilute further to 2.5 mM.
-
Storage: Store at -80°C .
-
Critical: Wrap the tube cap with Parafilm. Ethanol is volatile even at low temperatures; evaporation will unknowingly increase the concentration of your stock, invalidating future IC50 data.
-
Part 4: Experimental Usage & Dilution Strategy
When applying UNC 1215 to cells, you must perform a Serial Dilution to ensure the solvent concentration remains constant across all dose points.
The "Intermediate Plate" Method: Do not pipette 10 mM stock directly into cell media (1:1000 dilution is hard to mix rapidly, leading to local precipitation).
-
Prepare 100x Concentrates: Dilute the 10 mM stock into media or buffer to create a 100x working solution (e.g., 10 µM UNC 1215 in 1% DMSO/Media).
-
Final Addition: Add the 100x concentrate to your cells (1:100 dilution).
-
Result: Final UNC 1215 = 100 nM; Final DMSO = 0.01%.[6]
-
-
Control: Always run a "Vehicle Control" (DMSO only) matching the highest solvent concentration used.
Biological Context (L3MBTL3 Inhibition):
-
Target IC50: ~40 nM (Cell-free), ~50-100 nM (Cellular FRAP).[1][6]
-
Working Range: 10 nM – 1 µM.[6]
-
Negative Control: Use UNC 1079 (structurally similar but inactive) to validate that observed effects are on-target.[1][6]
References
-
James, L. I., et al. (2013). "Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain."[2][8] Nature Chemical Biology, 9(3), 184–191.[2][6][8]
-
Structural Genomics Consortium (SGC). "UNC1215 Chemical Probe Data Sheet." SGC Probes.
-
Cayman Chemical. "UNC1215 Product Information & Solubility Data." Cayman Chemical Datasheet.
-
Tocris Bioscience. "UNC 1215: L3MBTL3 Antagonist."[6][11] Tocris Product Guide.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 7. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UNC 1215 | UNC1215 | Tocris Bioscience [tocris.com]
Application Note: In Vivo Investigation of L3MBTL3 Inhibition Using the Chemical Probe UNC 1215
Part 1: Executive Summary & Scientific Rationale
Overview
UNC 1215 is a potent and selective chemical probe designed to inhibit the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2][3][4][5] While UNC 1215 demonstrates robust activity in cellular assays (IC₅₀ ~40 nM), its application in in vivo tumor growth inhibition studies requires rigorous experimental design due to its physicochemical properties characteristic of a "tool compound" rather than an optimized clinical candidate.
This guide provides a standardized workflow for utilizing UNC 1215 in murine xenograft models. It emphasizes the necessity of establishing pharmacokinetic (PK) exposure prior to efficacy studies to distinguish between target engagement and off-target toxicity.
Mechanism of Action (MOA)
L3MBTL3 acts as a chromatin compaction factor by recognizing mono- and di-methylated histone H4 lysine 20 (H4K20me1/2).[6] UNC 1215 functions as a competitive antagonist, occupying the MBT domains of L3MBTL3.[1][2][3] This displacement prevents chromatin compaction, leading to altered gene transcription and potential tumor growth arrest in L3MBTL3-dependent lineages.[6]
Figure 1: Mechanism of Action. UNC 1215 competitively binds the MBT domains of L3MBTL3, displacing it from methylated chromatin and reversing transcriptional repression.
Part 2: Pre-clinical Considerations & Formulation[7][8]
The "Probe" Limitation
Critical Note: UNC 1215 is a chemical probe, not a drug. It has not been optimized for metabolic stability (microsomal clearance) or oral bioavailability (%F).[6]
-
Implication: Systemic administration (IV/IP) often results in rapid clearance.
-
Requirement: High-frequency dosing (BID or TID) or Intratumoral (IT) administration is often required to maintain concentrations above the IC₅₀ (40 nM) within the tumor microenvironment.
Formulation Protocol
UNC 1215 is hydrophobic. A standard saline solution will result in precipitation and inconsistent dosing.[6] Use the following "Probe Formulation" for Intraperitoneal (IP) or Subcutaneous (SC) delivery.
Reagents:
-
UNC 1215 (Solid, >98% purity)
-
DMSO (Dimethyl sulfoxide), anhydrous
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Preparation Steps (Example: 10 mg/kg dose for 20g mice):
-
Stock Solution: Dissolve UNC 1215 in 100% DMSO to create a 50 mg/mL master stock. Store at -20°C.
-
Vehicle Construction: Prepare the vehicle mix fresh daily:
-
10% DMSO (from stock)
-
40% PEG 300
-
5% Tween 80
-
45% Saline
-
-
Mixing Procedure:
-
Add the calculated volume of UNC 1215/DMSO stock to a sterile vial.
-
Add PEG 300 and vortex vigorously for 30 seconds.
-
Add Tween 80 and vortex.[6]
-
Slowly add Saline while vortexing to prevent crashing out.
-
QC: Solution should be clear. If cloudy, sonicate at 37°C for 5 minutes.
-
Part 3: Experimental Protocols
Protocol A: Pharmacokinetic (PK) Validation (Mandatory)
Do not proceed to tumor studies without verifying exposure.
-
Animals: CD-1 or C57BL/6 mice (n=3 per timepoint).
-
Dose: 10 mg/kg IP (Single dose).
-
Sampling: Collect plasma at 0.5, 1, 2, 4, and 8 hours post-dose.
-
Analysis: LC-MS/MS quantification of UNC 1215.
-
Success Criteria: Plasma concentration must remain >100 nM (approx 2x IC₅₀) for at least 4 hours. If clearance is too fast (<1 hr half-life), switch to BID dosing or osmotic pumps.
Protocol B: Xenograft Tumor Growth Inhibition[9]
This protocol uses a standard flank xenograft model.[6] Ensure the chosen cell line expresses L3MBTL3 (e.g., HEK293 engineered lines or specific malignant brain tumor lines).
1. Experimental Design Table
| Group | n | Treatment | Dose | Route | Frequency |
| G1 | 8 | Vehicle Control | N/A | IP | BID x 21 days |
| G2 | 8 | UNC 1215 (Low) | 10 mg/kg | IP | BID x 21 days |
| G3 | 8 | UNC 1215 (High) | 30 mg/kg | IP | BID x 21 days |
| G4 | 8 | Negative Control* | 30 mg/kg | IP | BID x 21 days |
*Note: Use a structurally related inactive analog (e.g., UNC1079) if available to rule out off-target toxicity.
2. Workflow Diagram
Figure 2: In Vivo Efficacy Workflow. Step-by-step progression from inoculation to tissue harvest.[6][7][8][9][10][11][12]
3. Step-by-Step Methodology
Step 1: Tumor Inoculation
-
Harvest cells at 80% confluence.
-
Resuspend in 1:1 PBS/Matrigel matrix (cold).
-
Inject 100 µL subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID or Nude).
Step 2: Staging and Randomization
-
Monitor tumor volume (
). -
When mean volume reaches 100–150 mm³ , randomize mice into groups G1–G4. Ensure mean volumes are statistically identical across groups (
).
Step 3: Dosing Phase
-
Administer UNC 1215 (formulated as in Section 2.2) twice daily (BID), 8 hours apart (e.g., 9:00 AM and 5:00 PM).[6]
-
Toxicity Stop Rule: If body weight loss >15% or if mice show signs of distress (hunching, piloerection), euthanize immediately.[6]
Step 4: Endpoint Analysis
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
[6] -
Secondary Endpoint: Pharmacodynamic (PD) marker. Harvest tumors 2 hours post-last dose. Perform Western Blot for global H4K20 methylation levels (though UNC 1215 is a reader inhibitor, not a writer inhibitor, downstream chromatin changes or L3MBTL3 displacement assays are preferred if available).
Part 4: Data Interpretation & Troubleshooting
Expected Results
| Parameter | Expected Outcome (Effective) | Warning Sign (Toxicity/PK Fail) |
| Tumor Volume | Significant reduction vs Vehicle (p<0.05) | No difference or faster growth in treated |
| Body Weight | Stable or <5% loss | >15% loss (Dose too high) |
| Tumor Appearance | Pale, necrotic center (apoptosis) | Highly vascularized (no effect) |
Troubleshooting Guide
-
Issue: Mice lose weight rapidly (>10% in 3 days).
-
Cause: Vehicle toxicity or off-target effects.
-
Solution: Reduce PEG 300 concentration to 20% or switch to a cyclodextrin-based formulation (e.g., 20% HP-β-CD).
-
-
Issue: No tumor inhibition observed despite cellular potency.[6]
-
Cause: Rapid metabolic clearance (PK failure).[6]
-
Solution: Perform the PK study (Protocol A). If half-life is <1 hour, this probe is unsuitable for systemic efficacy. Consider Intratumoral (IT) injection (20 µL direct injection) to prove mechanism.
-
References
-
Primary Characterization of UNC 1215: James, L. I., et al. (2013).[6] Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain.[1][2][3][4][5][6][13] Nature Chemical Biology, 9(3), 184–191.[6] [Link]
-
Structural Genomics Consortium (SGC) Probe Data: SGC UNC 1215 Probe Summary & Negative Control Information. [Link]
-
In Vivo Formulation Strategies for Probes: Li, Di, et al. (2019). Physiologically Based Pharmacokinetic Modeling of Solubility-Limited Absorption.[6] Molecular Pharmaceutics. [Link][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. page-meeting.org [page-meeting.org]
- 13. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
Troubleshooting & Optimization
Technical Support Center: UNC 1215 Solubility & Handling
Case ID: UNC-1215-SOL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Chemical Profile
User Issue: Difficulty maintaining UNC 1215 solubility in aqueous buffers for biological assays. Root Cause Analysis: UNC 1215 is a lipophilic small molecule (L3MBTL3 methyl-lysine reader inhibitor) with high aromaticity. It exhibits excellent solubility in organic solvents (DMSO) but is functionally insoluble in pure water.[1] "Crashing out" (precipitation) occurs when the hydrophobic stock solution encounters a high-polarity aqueous environment too rapidly or at too high a concentration.
Compound Profile:
| Property | Value | Notes |
|---|---|---|
| MW | 529.72 g/mol | Moderate size, prone to aggregation. |
| Solubility (DMSO) | > 25 mg/mL (~47 mM) | Recommended Stock Solvent. |
| Solubility (Ethanol) | ~5 mg/mL | Requires warming; less stable than DMSO.[1] |
| Solubility (Water) | Insoluble | Do not attempt direct dissolution. |
| Solubility (PBS) | < 0.1 mg/mL | Requires carrier/surfactant (e.g., Tween-20). |
Troubleshooting Guide (Q&A)
Q1: I tried to dilute my 10 mM DMSO stock directly into PBS, and it turned cloudy immediately. How do I fix this? A: You have encountered "solvent shock." When a high-concentration hydrophobic stock hits pure aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs.
-
Immediate Fix: You likely need to discard this aliquot; once precipitated, redissolving in high-water environments is difficult.
-
Prevention Protocol:
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 10x or 100x intermediate working solution in a solvent blend (e.g., 10% DMSO in buffer) or perform serial dilutions in DMSO first.
-
Vortex Mixing: Add the stock dropwise to the buffer while vortexing the buffer. Never add buffer to the stock.
-
Surfactants: Ensure your assay buffer contains 0.05% Tween-20 or Triton X-100 before adding the compound.
-
Q2: My stock solution in DMSO has formed crystals after storage at -20°C. A: DMSO is hygroscopic (absorbs water from air). If the vial was not sealed tightly, water uptake may have reduced the solubility of UNC 1215.
-
Resolution:
-
Warm the vial to 37°C for 5–10 minutes.
-
Sonicate in an ultrasonic water bath for 10 minutes.
-
If solids persist, the DMSO may be too "wet." Spin down, remove the supernatant (saturated solution), and redissolve the pellet in fresh, anhydrous DMSO.
-
Q3: What is the maximum concentration I can use for cell culture without toxicity or precipitation? A: For cellular assays, the limiting factor is often the DMSO tolerance of your cells (usually <0.5% v/v).
-
Calculation: If your cells tolerate 0.5% DMSO, and your stock is 10 mM, the max assay concentration is 50 µM.
-
Observation: UNC 1215 is typically active at nanomolar concentrations (IC50 ~40 nM).[2][3][4] You should rarely need >10 µM in cells, which keeps you safely below solubility limits if handled correctly.
Q4: I need a high-concentration formulation for animal studies (IP/Oral). PBS isn't working. A: Simple saline/PBS is insufficient for in vivo doses.[5] You must use a co-solvent system or complexing agent.
-
Validated Formulation (Selleck/MedChemExpress Standard):
Standard Operating Procedures (SOPs)
SOP-A: Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh 5.3 mg of UNC 1215 powder.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Note: Do not use DMSO that has been opened and stored at room temperature for months.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 1 year) or -20°C (stable for 1 month).
SOP-B: "Step-Down" Dilution for Assays (The 3-Tube Method)
Objective: Reach 1 µM final concentration in Assay Buffer (0.1% DMSO final).
-
Tube 1 (Stock): 10 mM UNC 1215 in 100% DMSO.
-
Tube 2 (100x Working): Add 2 µL of Tube 1 into 198 µL of 100% DMSO .
-
Concentration: 100 µM.
-
Why: Serial dilution in DMSO prevents precipitation.
-
-
Tube 3 (Assay Well): Add 1 µL of Tube 2 into 999 µL of Assay Buffer (pre-warmed to RT, containing 0.05% Tween-20).
-
Final Conc: 100 nM (0.1 µM).
-
Final DMSO: 0.1%.[5]
-
Visualizations
Figure 1: The "Step-Down" Dilution Workflow
This workflow prevents "solvent shock" by maintaining the compound in organic solvent until the final high-dilution step.
Caption: Serial dilution strategy to maintain solubility. Always dilute compound-to-DMSO before compound-to-Buffer.
Figure 2: Troubleshooting Decision Tree
Follow this logic path when encountering precipitation.
Caption: Diagnostic logic for resolving UNC 1215 precipitation events.
References
-
James, L. I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain.[2] Nature Chemical Biology, 9(3), 184–191.
-
Structural Genomics Consortium (SGC). UNC1215 Probe Characterization.[2] SGC Probes.
-
Cayman Chemical. UNC1215 Product Information & Solubility Data.
-
MedChemExpress. UNC1215 Handling and In Vivo Formulation Guide.
-
Tocris Bioscience. UNC 1215 Usage Guidelines.
Sources
Technical Support Center: Troubleshooting UNC 1215 in Cellular Assays
Introduction: The "Silent" Probe Paradox
Welcome to the Technical Support Center. If you are observing a "lack of effect" with UNC 1215, you are encountering a common challenge in chemical biology: distinguishing between compound failure (the molecule isn't working) and biological context irrelevance (the target isn't driving the phenotype).
UNC 1215 is a high-quality chemical probe, not a cytotoxic drug.[1] It is designed to displace L3MBTL3 from chromatin with high specificity (
This guide uses a root-cause analysis approach to determine if your lack of signal is technical or biological.
Phase 1: Biological Context & Target Validation
Q: I treated my cells with UNC 1215 up to 10 µM and saw no change in proliferation. Is the compound inactive?
A: Likely not. The compound is likely active, but your readout may be mismatched to the target's function.
The Mechanism: L3MBTL3 is a transcriptional repressor that binds mono- and di-methylated lysines (H4K20me1/2) via its MBT domains.[2] UNC 1215 competitively binds these domains, displacing L3MBTL3 from chromatin [1]. This release does not inherently trigger apoptosis unless the specific genes repressed by L3MBTL3 are critical for survival in your cell type (e.g., specific hematopoietic lineages or brain tumor contexts).
Diagnostic Step: Check your cell line's dependency on L3MBTL3.[3][4]
-
Expression Check: Does your cell line express L3MBTL3? (Check DepMap or Protein Atlas).
-
Phenotype Check: Does siRNA/CRISPR knockdown of L3MBTL3 recapitulate the phenotype you expect from the drug?
-
If Knockdown = No Effect: UNC 1215 will also have no effect.
-
If Knockdown = Effect but Drug = No Effect: Proceed to Phase 2 (Compound Issues).
-
Diagram: Mechanism of Action & Competition
The following diagram illustrates the competitive binding mechanism you are manipulating.
Figure 1: Mechanism of Action. UNC 1215 competes with methylated chromatin for the L3MBTL3 MBT domain. The negative control, UNC 1079, fails to bind, ensuring phenotypic specificity.
Phase 2: Experimental Variables & Compound Handling
Q: What concentration should I use? I read the
A: Do not use biochemical
-
Recommended Cellular Concentration: 1 µM – 2.5 µM.
-
Toxicity Threshold: > 5-10 µM. At these levels, you risk off-target effects (GPCRs/Ion channels) [2].
-
The "Goldilocks" Zone: You need enough compound to outcompete histones, but not enough to cause non-specific toxicity.
Data Summary: Potency vs. Selectivity
| Parameter | Value | Implications for Assay |
| Biochemical | ~120 nM | High affinity in cell-free systems. |
| Biochemical | ~40 nM | Potent peptide displacement.[5] |
| Cellular | ~500 nM - 1 µM | Use this range for experiments. |
| Selectivity | >50-fold vs. MBT family | Highly selective, but not absolute at >10 µM. |
| Negative Control | UNC 1079 | MANDATORY for every experiment. |
Q: My compound precipitated in the media. Is it stable?
A: UNC 1215 has high solubility in DMSO (>25 mg/mL), but aqueous solubility is limited.[6]
-
Troubleshooting:
-
Ensure DMSO concentration in media is < 0.5% (v/v).
-
Do not freeze-thaw stock solutions repeatedly. Aliquot upon first thaw.
-
Add compound to media slowly while vortexing to prevent local high-concentration precipitation shock.
-
Phase 3: The "Self-Validating" Protocol
Q: How do I prove the compound got into the cell and worked, even if the phenotype is negative?
A: You must perform a Target Engagement Assay . If you see no phenotypic change (proliferation/differentiation), you cannot publish/conclude "negative result" without proving the drug entered the nucleus and bound L3MBTL3.
Protocol: Nuclear Foci Disruption (Target Engagement)
This is the standard quality control assay for UNC 1215 [1]. L3MBTL3 forms distinct nuclear foci. UNC 1215 treatment should diffuse these foci.
Materials:
-
GFP-L3MBTL3 plasmid (or antibody against endogenous L3MBTL3 if expression is high).
-
UNC 1215 (Active) and UNC 1079 (Negative Control).[1]
Step-by-Step Workflow:
-
Seeding: Plate cells on glass coverslips or imaging plates.
-
Transfection: Transfect with GFP-L3MBTL3 (if endogenous levels are too low for IF). Incubate 24h.
-
Treatment:
-
Condition A: DMSO Vehicle (0.1%).
-
Condition B: UNC 1215 (1 µM).
-
Condition C: UNC 1079 (1 µM).
-
Incubation: 1 to 4 hours (Effect is rapid).
-
-
Fixation: Fix with 4% Paraformaldehyde for 15 min.
-
Imaging: Confocal microscopy.
-
Analysis:
Interpretation:
-
If UNC 1215 diffuses foci: Target Engagement is VALID. Any lack of phenotypic survival effect is biological reality.
-
If UNC 1215 leaves foci intact: Compound/Permeability Failure. Check stock quality or cell permeability.
Phase 4: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific issue.
Figure 2: Troubleshooting Decision Matrix. Follow this logic to isolate the root cause of experimental failure.
References
-
James, L. I., et al. (2013).[6][8][9] Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology, 9(3), 184–191.[6] [Link]
-
Structural Genomics Consortium (SGC). (n.d.). UNC1215 Chemical Probe. SGC Probes. [Link]
-
Chemical Probes Portal. (2013).[10] UNC1215.[5][6][8][9] Chemical Probes Portal. [Link]
Sources
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - L3MBTL3 [maayanlab.cloud]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. UNC 1215 | UNC1215 | Tocris Bioscience [tocris.com]
- 8. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
- 9. neurosciencenews.com [neurosciencenews.com]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UNC 1215 Nuclear Targeting
Diagnostic & Triage: Why is Nuclear Targeting Failing?
Before modifying your protocol, we must diagnose whether the issue is true membrane impermeability , solubility-limited uptake , or active efflux .[1] UNC 1215 is a potent chemical probe (
Critical Check: Compound Identity
Q: Are you using the correct chemical entity?
-
The Issue: There are two commercially available forms of this scaffold.
-
The Fix: Verify your CAS or catalog number. If you are using the "Acid" version (often sold as "Functionalized L3MBTL3 ligand"), it will be charged at physiological pH, drastically reducing passive membrane diffusion.[1] You must use the parent UNC 1215 for cellular inhibition studies.[1]
Physicochemical Barrier Analysis
Q: My compound precipitates in media. Is this a permeability issue?
-
Analysis: No, this is a solubility issue masquerading as low permeability.[1] UNC 1215 has a high LogP (4.17), meaning it hates water and loves lipids.[1]
-
The Causality: When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the compound may crash out of solution into invisible micro-aggregates before it ever touches a cell membrane.[2]
-
The Solution: Use an intermediate dilution step.
Optimization Strategies: Improving Nuclear Delivery
If you have confirmed you have the correct molecule and it is soluble, but nuclear target engagement (L3MBTL3) is still weak, use the following escalation matrix.
Strategy A: Overcoming Efflux (The "Pump" Problem)
Q: Why is the biochemical IC50 (40 nM) so much lower than the cellular EC50? A: Many nuclear-targeting probes are substrates for P-glycoprotein (P-gp/MDR1) efflux pumps, which actively eject the molecule from the cytoplasm before it can diffuse into the nucleus.[2]
Strategy B: Pulse-Loading (Kinetic Trapping)
Q: How do I force high concentrations into the nucleus without long-term toxicity? A: Use a "Pulse-Chase" approach to saturate the nuclear compartment.[2]
-
Mechanism: High external concentration drives passive diffusion.[1][2] Once inside, UNC 1215 binds L3MBTL3 (nuclear retention).[1]
-
Protocol:
Strategy C: Lipid-Based Delivery (The "Trojan Horse")
Q: Can I use transfection reagents for a small molecule? A: Yes. This is an off-label but effective technique for hydrophobic probes.[1][2]
-
Protocol:
-
Mix UNC 1215 with a lipid-based transfection reagent (e.g., Lipofectamine or DOTAP) in Opti-MEM.[1][2]
-
Incubate for 15 mins to form liposome-compound complexes.
-
Treat cells.[1][2][6][7][8] The lipids fuse with the plasma membrane, dumping the payload directly into the cytosol, bypassing surface pumps.
-
Mechanism of Action & Failure Points
The following diagram illustrates the pathway of UNC 1215 from the extracellular space to the nuclear target, highlighting critical failure points (Red) and optimization nodes (Green).
Caption: Pathway analysis of UNC 1215 showing passive diffusion entry versus competing efflux and aggregation mechanisms.
Validation Protocols
Do not assume permeability; prove it. Use these two assays to validate that your optimization strategy worked.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
The Gold Standard for Nuclear Target Engagement. This assay proves the drug is physically binding L3MBTL3 inside the nucleus, stabilizing it against heat denaturation.
| Step | Action | Technical Note |
| 1 | Treat | Incubate 1x10^6 cells with UNC 1215 (e.g., 1 µM) for 1 hour. Include a DMSO control.[1][2][9] |
| 2 | Harvest | Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.[1] |
| 3 | Aliquot | Split into 8-10 PCR tubes (50 µL each). |
| 4 | Heat | Heat each tube to a different temp (40°C - 65°C) for 3 minutes . |
| 5 | Cool | Incubate at RT for 3 mins, then snap-freeze in liquid nitrogen (lysis). |
| 6 | Separate | Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unbound) protein pellets. |
| 7 | Detect | Run the supernatant on Western Blot. Probe for L3MBTL3. |
| Result | Success | L3MBTL3 band persists at higher temperatures in the treated sample vs. DMSO.[1] |
Protocol 2: FRAP (Fluorescence Recovery After Photobleaching)
The Functional Readout. UNC 1215 works by displacing L3MBTL3 from chromatin. Displaced protein moves faster.[1][2]
-
Treat with UNC 1215 (or optimized formulation).
-
Bleach a nuclear ROI (Region of Interest) with a 488nm laser.
-
Measure recovery time (
). -
Interpretation:
Summary of Physicochemical Properties
| Property | Value | Implication for Permeability |
| Molecular Weight | 529.7 Da | Borderline high.[1][2] Passive diffusion slows >500 Da.[1][2] |
| LogP | 4.17 | Highly Lipophilic.[1][2] Good membrane affinity, but risk of solubility crash.[1][2] |
| TPSA | ~60 Ų | Excellent.[1][2] <140 Ų indicates good membrane permeability.[1][2] |
| H-Bond Donors | 2 | Low count favors permeability.[1][2] |
| Key Functionality | Tertiary Amines | Can lead to lysosomal trapping (lysosomotropism).[1] |
References
-
James, L. I., et al. (2013).[1] "Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain." Nature Chemical Biology, 9(3), 184–191.[1]
-
Structural Genomics Consortium (SGC). "UNC1215 Chemical Probe Profile." SGC Probes.
-
Jafari, R., et al. (2014).[1][6] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][6][10][11] Nature Protocols, 9(9), 2100–2122.[1]
-
Chemical Probes Portal. "UNC1215 General Information and Validation."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 3. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 4. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 5. rndsystems.com [rndsystems.com]
- 6. scispace.com [scispace.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Regulation of nuclear envelope permeability in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC 1215 Stability & Storage Guide
Product: UNC 1215 (L3MBTL3 Chemical Probe) CAS No: 1415800-43-9 Molecular Weight: 529.72 Da Target: L3MBTL3 Methyl-Lysine Reader Domain[1][2][3][4][5]
Part 1: The Science of Stability
Why does UNC 1215 degrade or precipitate in DMSO?
To maintain the integrity of UNC 1215, researchers must understand the interaction between the compound, the solvent (DMSO), and the environment. The stability of UNC 1215 is not just a function of time; it is a dynamic equilibrium threatened by three primary factors:
-
Hygroscopicity of DMSO: Dimethyl sulfoxide (DMSO) is aggressively hygroscopic.[6] An open vial can absorb significant atmospheric moisture within minutes.
-
The Consequence: UNC 1215 is highly lipophilic and insoluble in water. As the water content in your DMSO stock rises (even to 1-2%), the solubility capacity drops, leading to "silent precipitation"—where the compound crashes out of solution but remains invisible to the naked eye, drastically altering the effective concentration [1].
-
-
The Freeze-Thaw Crystal Lattice: DMSO freezes at
. Repeated freeze-thaw cycles create micro-crystals.-
The Consequence: As DMSO crystallizes, it excludes the solute (UNC 1215), concentrating it into a supersaturated liquid phase before it eventually solidifies. This mechanical stress can induce irreversible precipitation or aggregation [2].
-
-
Chemical Hydrolysis: UNC 1215 contains amide linkages.
-
The Consequence: In the presence of absorbed water and uncontrolled temperature fluctuations, these bonds are susceptible to slow hydrolysis, generating inactive cleavage products.
-
Part 2: Standard Operating Procedure (SOP)
Protocol: Solubilization and Storage of UNC 1215
This protocol is designed to minimize water uptake and freeze-thaw stress.
Phase 1: Initial Solubilization
Goal: Create a 10 mM Master Stock.
-
Calculate: For 1 mg of UNC 1215, add 188.8
L of anhydrous DMSO. -
Add Solvent: Pierce the septum (if available) or quickly add DMSO to the vial.
-
Dissolve: Vortex vigorously for 30 seconds.
-
Critical Step: If particulate remains, warm the vial to
in a water bath for 5 minutes, then vortex again. Sonicate only if necessary (max 3 pulses, 5 seconds each).
-
-
Visual QC: Hold the vial up to a light source. The solution must be perfectly clear.
Phase 2: Aliquoting & Storage
Goal: Create "Single-Use" aliquots to prevent freeze-thaw cycles.
-
Aliquot: Immediately dispense the Master Stock into amber, O-ring sealed cryovials (e.g., 20
L per tube).-
Why Amber? Protects from potential photodegradation.
-
Why O-ring? Prevents DMSO evaporation and moisture entry during freezing.
-
-
Seal: Parafilm is not sufficient for long-term DMSO storage at
; use screw caps with gaskets. -
Freeze: Store at
(Preferred) or .
Visual Workflow: Storage Logic
Figure 1: Decision matrix for the initial solubilization and storage of UNC 1215 to ensure maximal probe longevity.
Part 3: Troubleshooting & FAQs
Direct solutions to common user issues.
Q1: My UNC 1215 stock solution has turned cloudy after thawing. Is it ruined?
Diagnosis: This is likely "Crash-out" precipitation caused by water absorption or cold-shock. Immediate Fix:
-
Warm: Place the vial in a
water bath for 10–15 minutes. -
Agitate: Vortex vigorously for 1 minute.
-
Inspect: If it clears, the compound is recoverable. Use immediately.
-
Fail Condition: If particles remain after warming, the effective concentration is unknown. Discard the aliquot. Do not attempt to filter, as you will remove the active compound.
Q2: I stored my stock at for a week, and it's solid. Why?
Answer: DMSO freezes at
Q3: My cellular IC50 has shifted from 40 nM to >500 nM. What happened?
Diagnosis: Compound degradation or precipitation.[6] Troubleshooting Steps:
-
Check the Age: Is the stock >6 months old?
-
Check the Control: Run the negative control (UNC 1079 ) alongside. If the control is also inactive/weird, it may be a system/assay issue.
-
Check the DMSO: Did you use a "working stock" that was opened and closed many times? Atmospheric water absorption likely caused the compound to precipitate out of solution, lowering the actual concentration added to the cells.
Q4: Can I use UNC 1215 in animal models (in vivo)?
Technical Note: UNC 1215 is a chemical probe optimized for in vitro and cellular use. Pharmacokinetics: It has poor oral bioavailability and rapid clearance. Recommendation: For in vivo studies, formulation requires specific vehicles (e.g., captisol or specific co-solvents) and likely parenteral administration (IP or IV). Do not simply inject DMSO stocks.
Part 4: Quality Control & Validation
How to verify your probe is active.
If you suspect degradation, perform this simple validation workflow before committing to expensive experiments.
Comparison Table: UNC 1215 vs. Negative Control
| Feature | UNC 1215 (Active Probe) | UNC 1079 (Negative Control) |
| Target Affinity ( | ~120 nM (L3MBTL3) | > 10,000 nM |
| Cellular IC50 | ~40 - 100 nM | Inactive |
| Primary Use | Inhibition of Methyl-Lysine Reading | Baseline/Off-target control |
| Storage |
Pathway Validation Diagram
Figure 2: Quality Control decision tree. LC-MS is preferred for detecting chemical hydrolysis, while functional assays confirm biological potency.
References
-
Structural Genomics Consortium (SGC). UNC1215 Chemical Probe Characterization.[1] SGC Website.[1] Available at: [Link]
-
James, L. I., et al. (2013).[2] Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain.[2][3][4][5] Nature Chemical Biology, 9(3), 184–191.[2] Available at: [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715. Available at: [Link]
-
Cheng, X., et al. (2003). Chemical stability of small organic molecules in DMSO solutions. Journal of Biomolecular Screening.[7] (General reference for DMSO stability issues in library storage).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving UNC 1215 Interference in L3MBTL3 Fluorescence Polarization Assays
Executive Summary & Scientific Context
The Challenge: UNC 1215 is a potent, selective chemical probe for the L3MBTL3 methyl-lysine reader domain.[1][2] While Fluorescence Polarization (FP) is the standard high-throughput screening method for this target, researchers frequently report anomalous data—specifically false positives or erratic binding curves—when characterizing UNC 1215.
The Root Cause: The interference typically stems from two physicochemical properties of UNC 1215:
-
Intrinsic Autofluorescence: The benzamide/aniline core of UNC 1215 can emit fluorescence in the blue-green region (excitation ~485 nm, emission ~535 nm), overlapping with standard Fluorescein (FITC/FAM) tracers.
-
Solubility-Driven Light Scattering: At high concentrations (>10 µM), UNC 1215 may form colloidal aggregates, scattering light and artificially increasing polarization (mP) signals.
This guide provides a self-validating workflow to diagnose, resolve, and validate these issues.
Module A: Diagnostic Workflow (The "Is it Real?" Phase)
Before altering your assay, you must confirm the source of interference. Use the Total Fluorescence Intensity (FLint) metric as your primary diagnostic tool.
Protocol: The FLint Check
Run this control alongside your primary binding curve.
-
Prepare a "Compound-Only" Plate:
-
Wells A1-A12: Titrate UNC 1215 (e.g., 100 µM to 0 nM) in assay buffer.
-
Add: Tracer peptide (at assay concentration, e.g., 10 nM).
-
Do NOT Add: L3MBTL3 protein.
-
-
Measure:
-
Parallel (
) and Perpendicular ( ) intensities.[3] -
Calculate Total Intensity:
.
-
Data Interpretation Table
| Observation (vs. Buffer Control) | Diagnosis | Probability of Interference |
| FLint remains constant (±10%) | System is clean. | Low. The mP change is likely real binding. |
| FLint increases dose-dependently | Autofluorescence. UNC 1215 is emitting light in the tracer channel. | High (False Positive). |
| FLint decreases dose-dependently | Quenching. UNC 1215 absorbs excitation or emission light. | High (False Negative). |
| FLint spikes erratically | Aggregation. Precipitates are scattering light. | High (Artifact). |
Module B: Mitigation Strategies (The "Fix It" Phase)
If Module A confirms interference, implement the following solutions in order of priority.
Solution 1: Spectral Shift (The Gold Standard)
Best for: Autofluorescence Interference
UNC 1215 interference is most severe with Fluorescein-based tracers. Shift the assay window to the "Red" or "Far-Red" spectrum where the compound is optically silent.
-
Old Tracer: Fluorescein-labeled Histone H4K20me2 (Ex 485 / Em 535).
-
New Tracer: TAMRA-labeled or Texas Red-labeled Histone H4K20me2 (Ex 530 / Em 590).
-
Protocol Adjustment:
-
Ensure your plate reader is equipped with a 540/590 nm filter set.
-
Re-determine the
of the new tracer with L3MBTL3 before running the competition assay.
-
Solution 2: Detergent Optimization
Best for: Aggregation/Light Scattering
If the mP signal increases at high UNC 1215 concentrations (a "hook" effect) without a corresponding fluorescence increase, the compound is likely aggregating.
-
Standard Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT.
-
Optimized Buffer: Add non-ionic detergent to disrupt colloids.
-
Add: 0.01% Triton X-100 OR 0.05% Tween-20.
-
Note: Do not exceed CMC (Critical Micelle Concentration) significantly, as this may disrupt the protein-peptide interaction.
-
Module C: Logic Visualization
The following diagram illustrates the decision matrix for troubleshooting UNC 1215 interference.
Figure 1: Decision tree for diagnosing and resolving spectral and solubility interference in FP assays.
Module D: Orthogonal Validation (The "Prove It" Phase)
If FP remains ambiguous despite optimization, you must validate the
Method 1: AlphaScreen / AlphaLISA
Why: AlphaScreen uses a chemiluminescent readout (Ex 680 nm / Em 520-620 nm). While UNC 1215 might absorb at 520 nm, the amplification nature of AlphaScreen often overcomes weak quenchers.
-
Reference Protocol: James et al. utilized AlphaScreen to determine the selectivity of UNC 1215 against other MBT domains [1].[1]
Method 2: Isothermal Titration Calorimetry (ITC)
Why: ITC is label-free and measures heat change (
-
Benchmark Data:
Frequently Asked Questions (FAQ)
Q: Can I just subtract the background fluorescence of UNC 1215 from my data?
A: Generally, no. Background subtraction in FP is mathematically complex because polarization is a ratiometric value (
Q: My Hill Slope is > 2.0. Is this interference? A: Likely, yes. A Hill slope significantly greater than 1.0 (for a standard 1:1 inhibitor) often indicates aggregation or non-specific binding ("sticky" compound). Add 0.01% Triton X-100 and re-run. If the slope normalizes to ~1.0, the issue was aggregation.
Q: Why does UNC 1215 show activity against other MBT domains in FP but not in AlphaScreen? A: This is a classic false positive. The FP assay might be picking up non-specific hydrophobic interactions between the fluorophore and the compound.[5] The AlphaScreen, being a proximity-based bead assay, is often more stringent for specific protein-protein interactions. Trust the AlphaScreen or ITC data for selectivity claims [1].
References
-
James, L. I., et al. (2013).[6] Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain.[2][4][6][7] Nature Chemical Biology, 9(3), 184–191.
-
Structural Genomics Consortium (SGC). (n.d.). UNC1215 Chemical Probe Characterization.
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17–32.
Sources
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
- 7. neurosciencenews.com [neurosciencenews.com]
Navigating the In Vivo Delivery of UNC1215: A Technical Support Guide
Welcome to the Technical Support Center for UNC1215. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the in vivo administration of UNC1215, a potent and selective chemical probe for the L3MBTL3 methyl-lysine reader domain.[1][2][3] Due to its hydrophobic nature and poor water solubility, delivering UNC1215 effectively in vivo requires careful consideration of the vehicle formulation. This resource provides a comprehensive overview of alternative solvent systems, detailed preparation protocols, and troubleshooting guidance to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of UNC1215?
A1: UNC1215 is a hydrophobic compound with the following reported solubilities:
-
DMSO: >26.05 mg/mL
-
Ethanol: ≥4.94 mg/mL (with gentle warming and sonication)
-
Water: Insoluble
These properties necessitate the use of specialized formulation strategies for in vivo applications to ensure complete dissolution and optimal bioavailability.
Q2: Why can't I simply dissolve UNC1215 in DMSO and inject it?
A2: While UNC1215 is highly soluble in DMSO, direct injection of a high-concentration DMSO solution can lead to several issues. Upon contact with the aqueous environment of the bloodstream or interstitial fluid, the DMSO concentration is rapidly diluted, which can cause the poorly soluble UNC1215 to precipitate out of solution. This precipitation can lead to inaccurate dosing, localized toxicity, and reduced efficacy. Therefore, a robust formulation is required to maintain UNC1215 in a solubilized state upon administration.
Q3: What are the primary strategies for formulating poorly soluble compounds like UNC1215 for in vivo use?
A3: The main approaches to enhance the in vivo delivery of hydrophobic compounds include:
-
Co-solvent systems: A mixture of a primary solvent (like DMSO) with one or more water-miscible co-solvents (e.g., polyethylene glycols, propylene glycol) and surfactants to improve solubility and stability upon dilution.
-
Cyclodextrin complexation: Encapsulating the hydrophobic drug molecule within the lipophilic core of a cyclodextrin molecule, thereby increasing its apparent water solubility.
-
Lipid-based formulations: Suspending or dissolving the compound in a lipid vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS), which can enhance absorption.
The choice of formulation depends on the specific experimental requirements, including the desired route of administration, dosing volume, and toxicity considerations.
Recommended Starting Formulations for UNC1215
Based on commercially available information and established practices for poorly soluble compounds, the following are recommended starting formulations for the in vivo administration of UNC1215. It is crucial to perform small-scale pilot studies to assess the suitability of a chosen formulation for your specific animal model and experimental conditions.
Formulation 1: Co-Solvent System
This approach utilizes a combination of solvents and a surfactant to maintain UNC1215 in solution.
Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Key Considerations:
-
Advantages: Relatively simple to prepare, can achieve a clear solution.
-
Disadvantages: The viscosity of PEG300 may require careful handling. High concentrations of DMSO and Tween-80 can have potential toxicities, so dose volumes should be minimized.
Formulation 2: Cyclodextrin-Based Formulation
This formulation uses a modified cyclodextrin, Sulfobutylether-β-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of UNC1215.
Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Key Considerations:
-
Advantages: SBE-β-CD is generally well-tolerated and can significantly improve the solubility of hydrophobic compounds.
-
Disadvantages: The preparation of the SBE-β-CD solution requires an additional step.
Formulation 3: Lipid-Based Suspension
This method involves suspending UNC1215 in corn oil, a common lipid vehicle.
Composition:
-
10% DMSO
-
90% Corn Oil
Key Considerations:
-
Advantages: Simple to prepare, suitable for oral gavage and subcutaneous or intramuscular injections.
-
Disadvantages: Results in a suspension, not a clear solution, which may not be suitable for intravenous administration. The stability of the suspension should be carefully monitored to prevent settling of the compound.
Experimental Protocols
The following are detailed, step-by-step protocols for preparing the recommended formulations. It is highly recommended to prepare these formulations fresh on the day of use.
Protocol 1: Preparation of the Co-Solvent Formulation
This protocol outlines the preparation of a 1 mL working solution.
Materials:
-
UNC1215
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of UNC1215 in DMSO. For example, to achieve a final concentration of 0.83 mg/mL in the formulation, prepare an 8.3 mg/mL stock solution of UNC1215 in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the UNC1215 DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until fully mixed.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. Continue to vortex until a clear, homogenous solution is obtained.
-
Visually inspect the final solution for any signs of precipitation. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
Protocol 2: Preparation of the Cyclodextrin-Based Formulation
This protocol describes the preparation of a 1 mL working solution.
Materials:
-
UNC1215
-
Anhydrous DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 200 mg of SBE-β-CD powder in 1 mL of sterile saline. Vortex until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of UNC1215 in DMSO. For example, to achieve a final concentration of 0.83 mg/mL, prepare an 8.3 mg/mL stock solution in DMSO.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the UNC1215 DMSO stock solution to the SBE-β-CD solution. Vortex thoroughly until a clear, homogenous solution is formed.
-
Visually inspect the final solution for any precipitation.
Protocol 3: Preparation of the Lipid-Based Suspension
This protocol details the preparation of a 1 mL suspension.
Materials:
-
UNC1215
-
Anhydrous DMSO
-
Sterile Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of UNC1215 in DMSO. For example, to achieve a final concentration of 0.83 mg/mL, prepare an 8.3 mg/mL stock solution in DMSO.
-
In a sterile tube, add 900 µL of sterile corn oil.
-
Add 100 µL of the UNC1215 DMSO stock solution to the corn oil.
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension to ensure it is uniform before administration. Vortex again immediately before drawing the dose into a syringe.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous component (e.g., saline) | The concentration of the organic co-solvent is not high enough to maintain the solubility of UNC1215. | * Decrease the final concentration of UNC1215 in the formulation. * Increase the proportion of the co-solvent (e.g., PEG300) relative to the aqueous component. * Consider using a different formulation strategy, such as the cyclodextrin-based approach. |
| Phase separation in the lipid-based formulation | The DMSO and corn oil are not fully miscible. | * Ensure vigorous and prolonged vortexing and sonication to create a more stable suspension. * Administer the suspension immediately after preparation and vortexing. |
| High viscosity of the formulation | High concentration of PEG300 or other viscous excipients. | * Gently warm the formulation to 37°C to reduce viscosity before administration. * Use a larger gauge needle for injection. |
| Observed toxicity or adverse events in animals | The vehicle components (e.g., DMSO, Tween-80) may be causing toxicity at the administered dose. | * Reduce the dosing volume by preparing a more concentrated formulation, if possible. * Consider alternative, less toxic excipients. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) can be an alternative to SBE-β-CD. * Switch to a different formulation strategy, such as a lipid-based system for non-intravenous routes. |
| Poor or variable bioavailability | Incomplete dissolution of UNC1215 in vivo or rapid clearance. | * Ensure the formulation is a clear solution (for co-solvent and cyclodextrin methods) before injection. * For suspensions, ensure particle size is minimized through sonication. * The chosen formulation may not be optimal for the route of administration. Consider pilot pharmacokinetic studies to compare different formulations. |
Comparative Summary of Formulation Strategies
| Formulation Strategy | Advantages | Disadvantages | Best Suited For |
| Co-Solvent System | - Relatively simple and quick to prepare. - Can achieve a clear solution suitable for intravenous administration. | - Potential for precipitation upon dilution in vivo. - Potential for toxicity from co-solvents and surfactants. | - Intravenous, intraperitoneal, and subcutaneous injections where a clear solution is desired. |
| Cyclodextrin-Based | - Generally well-tolerated and low toxicity. - Can significantly increase aqueous solubility. - Forms a true solution. | - Requires an additional step to prepare the cyclodextrin solution. - May not be suitable for all hydrophobic compounds. | - Intravenous and other parenteral routes of administration. |
| Lipid-Based Suspension | - Simple to prepare. - Can protect the drug from degradation. - May enhance oral absorption. | - Forms a suspension, not a solution. - Not suitable for intravenous administration. - Potential for non-uniform dosing if not properly suspended. | - Oral gavage, subcutaneous, and intramuscular injections. |
Visualizing the Workflow
Solvent Selection Decision Tree
Caption: A decision tree to guide the selection of an appropriate solvent system for UNC1215 based on the route of administration.
Co-Solvent Formulation Workflow
Caption: Step-by-step workflow for preparing the co-solvent formulation of UNC1215.
References
-
Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain. James, L.I., et al. (2013). Nature Chemical Biology, 9(3), 184-191. [Link]
-
New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation. (2013). ScienceDaily. [Link]
-
Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. (2013). PubMed - NIH. [Link]
-
Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain. (2013). PMC - NIH. [Link]
-
UNC1215 - Structural Genomics Consortium. SGC. [Link]
-
Small-molecule ligands of methyl-lysine binding proteins: optimization of selectivity for L3MBTL3. (2013). PubMed - NIH. [Link]
-
Small-Molecule Ligands of Methyl-Lysine Binding Proteins. (2013). NIH Public Access. [Link]
-
Small-Molecule Ligands of Methyl-Lysine Binding Proteins: Optimization of Selectivity for L3MBTL3. (2013). ACS Publications. [Link]
Sources
Validation & Comparative
Technical Comparison Guide: UNC 1215 Potency vs. MBT Inhibitor Landscape
Executive Summary
UNC 1215 stands as the first-in-class, high-potency chemical probe for the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. In direct comparison with earlier non-selective hits (e.g., UNC 669) and structural analogues (UNC 2533), UNC 1215 demonstrates superior potency (
For rigorous experimental design, UNC 1079 is the mandatory negative control. It possesses a similar chemical scaffold but lacks binding affinity (
Mechanism of Action: Methyl-Lysine Reading
The Malignant Brain Tumor (MBT) domains are "reader" modules that recognize mono- and di-methylated lysines (Kme1/Kme2) on histone tails.[1][2] L3MBTL3 functions as a chromatin-interacting transcriptional repressor.[1][2]
-
Physiological Role: L3MBTL3 binds H4K20me1/2, compacting chromatin and repressing transcription of tumor suppressor genes.
-
Inhibition Mechanism: UNC 1215 acts as a competitive antagonist . It occupies the aromatic cage of the MBT domain, displacing the methylated histone peptide and preventing chromatin compaction.
Visualization: L3MBTL3 Signaling & Inhibition
Figure 1: Mechanism of L3MBTL3 chromatin reading and competitive displacement by UNC 1215.[2][3]
Comparative Potency Analysis
The following data aggregates performance metrics from AlphaScreen (biochemical) and Isothermal Titration Calorimetry (ITC) assays.
Table 1: Potency & Selectivity Profile
| Compound | Role | Target Affinity ( | Potency ( | Selectivity Note |
| UNC 1215 | Primary Probe | 120 nM | 40 nM | >50-fold vs. L3MBTL1/4 |
| UNC 1079 | Negative Control | > 10 µM | > 10,000 nM | Inert analogue (>1000x weaker) |
| UNC 669 | Early Hit | N/A | ~3,100 nM | Weak; Dual L3MBTL1/3 inhibitor |
| UNC 2533 | Structural Analogue | 320 nM | ~300 nM | Good selectivity, lower potency |
Critical Analysis of Alternatives
-
UNC 1079 (The Essential Control):
-
Why use it: Structurally, UNC 1079 is nearly identical to UNC 1215 but contains a mutation in the lysine-mimetic moiety that abolishes binding.
-
Experimental Logic: If a cellular phenotype (e.g., cell death) is observed with UNC 1215 but not with UNC 1079, the effect is on-target. If both compounds cause the effect, it is likely off-target toxicity.
-
-
UNC 669 (The Obsolete Comparator):
-
Originally identified as a ligand for L3MBTL1 (
), it cross-reacts significantly with L3MBTL3 ( ).[4] -
Verdict: Do not use UNC 669 for L3MBTL3-specific studies; its low potency and poor selectivity make it inferior to UNC 1215.
-
Experimental Methodologies
To validate UNC 1215 performance in your specific system, follow these standardized protocols. These methods ensure self-validating results by incorporating the negative control (UNC 1079).
Protocol A: AlphaScreen Competitive Binding Assay
Objective: Determine biochemical
-
Reagents: Biotinylated histone peptide (H4K20me1/2), His-tagged L3MBTL3 (MBT domains), Streptavidin Donor beads, Nickel Chelate Acceptor beads.
-
Setup:
-
Incubate His-L3MBTL3 (100 nM) with Biotin-Peptide (50 nM) in assay buffer (PBS, 0.1% BSA, 0.01% Tween-20).
-
Add UNC 1215 (serial dilution: 1 nM to 10 µM) or UNC 1079 (control).
-
Incubate for 30 minutes at RT.
-
-
Detection:
-
Add Acceptor and Donor beads. Incubate 1 hour in dark.
-
Read on EnVision or compatible plate reader (Excitation 680nm / Emission 520-620nm).
-
-
Validation: UNC 1215 should show a sigmoidal dose-response curve (
nM). UNC 1079 should show a flat line (no inhibition) up to 10 µM.
Protocol B: Cellular FRAP (Fluorescence Recovery After Photobleaching)
Objective: Confirm cellular target engagement and nuclear mobility.
-
Transfection: Transfect HEK293 or U2OS cells with GFP-L3MBTL3 plasmid.
-
Treatment:
-
Treat cells with UNC 1215 (1 µM) or UNC 1079 (1 µM) for 1-2 hours.
-
-
Bleaching:
-
Using a confocal microscope, photobleach a specific nuclear ROI (Region of Interest) containing GFP-L3MBTL3 foci.
-
-
Measurement:
-
Monitor fluorescence recovery over time (
).
-
-
Causality Check:
-
Vehicle/UNC 1079: Slow recovery (protein is bound to chromatin).
-
UNC 1215: Rapid recovery (protein is displaced from chromatin and diffuses freely).
-
Visualization: Probe Validation Workflow
Figure 2: Step-by-step validation workflow for MBT inhibitors.
References
-
Discovery of UNC 1215: James, L. I., et al. (2013).[5] "Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain." Nature Chemical Biology, 9, 184–191.[5]
-
UNC 1215 Probe Profile: Structural Genomics Consortium (SGC).[5] "UNC1215: A Chemical Probe for L3MBTL3."
-
UNC 1079 Negative Control: Cayman Chemical. "UNC1079 Product Information."
-
UNC 669 Characterization: Herold, J. M., et al. (2011). "Small-molecule ligands of the L3MBTL1 methyllysine reader domain." Journal of Medicinal Chemistry, 54(7), 2504-2511.
Sources
Target Validation Series: L3MBTL3 – Genetic Depletion vs. Chemical Inhibition with UNC 1215
Executive Summary
In the validation of chromatin "reader" proteins, relying solely on genetic knockdown (KD) or overexpression often yields incomplete mechanistic insights.[1] This guide provides a rigorous framework for validating L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) function by comparing two orthogonal modalities: Genetic Depletion (RNAi/CRISPR) and Chemical Inhibition (UNC 1215) .
L3MBTL3 is a methyl-lysine reader that recognizes mono- and di-methylated lysines (e.g., H4K20me1/2) via its MBT domains.[1][2] The central challenge in validating this target is distinguishing between its scaffolding functions (protein-protein interactions independent of methyl-lysine binding) and its reader functions (dependent on the MBT domain).[1]
This guide outlines the specific utility of the chemical probe UNC 1215 (and its negative control UNC 1079 ) alongside traditional knockdown techniques to deconstruct these biological roles.
Technical Profile: The Tools
A. The Chemical Probe: UNC 1215
Developed by the Structural Genomics Consortium (SGC) and UNC Chapel Hill, UNC 1215 is the first-in-class chemical probe for a methyl-lysine reader.
-
Mechanism of Action: Competitive antagonist.[1][3][4][5][6] It binds the MBT domains of L3MBTL3 in a unique 2:2 polyvalent mode, displacing methylated peptides.[2][3][4][5]
-
Potency:
-
Selectivity: >50-fold selective for L3MBTL3 over other MBT family members (L3MBTL1, L3MBTL2) and >200 other reader domains.[1][2][4][5][6]
-
Negative Control (Critical): UNC 1079 . This compound is structurally similar to UNC 1215 but lacks binding affinity (
).[1] Any experiment using UNC 1215 without UNC 1079 is scientifically invalid. [1]
B. The Genetic Approach: siRNA/shRNA/CRISPR[1]
-
Mechanism: mRNA degradation or genomic ablation leading to total protein loss.[1]
-
Biological Impact: Removes the entire protein structure, eliminating both the methyl-lysine reading capability and the physical scaffold used for complex assembly (e.g., interaction with the Cul4-DCAF5 E3 ligase complex).[1]
Comparative Analysis: Knockdown vs. Inhibition[1][7]
The following table summarizes the operational differences. A divergence in phenotype between these two methods is not a failure; it is a mechanistic clue.[1]
| Feature | UNC 1215 (Chemical Probe) | L3MBTL3 Knockdown (RNAi/CRISPR) |
| Target Scope | Domain-Specific: Blocks only the MBT methyl-lysine binding pocket. | Whole Protein: Removes MBT domains, SAM domain, ZnF, and scaffolding surfaces. |
| Kinetics | Acute: Effects within 1–4 hours.[1] | Chronic: Requires 48–96 hours (siRNA) or weeks (CRISPR).[1] |
| Reversibility | High: Washout restores function rapidly. | Low: Requires turnover or re-expression.[1] |
| Complex Integrity | Maintained: L3MBTL3 remains part of the Cul4-DCAF5 complex but cannot bind methylated substrates. | Destroyed: The entire complex may destabilize or lose localization.[1] |
| Control System | UNC 1079: Controls for off-target chemical toxicity.[1] | Scramble siRNA / Rescue: Controls for off-target nucleic acid effects.[1] |
Mechanism of Action Visualization
The diagram below illustrates the mechanistic divergence between the two modalities.
Caption: UNC 1215 blocks chromatin reading but preserves the E3 ligase scaffold; KD removes both.
Validated Experimental Protocols
To publish high-impact data, you must demonstrate Target Engagement (the drug hitting the protein in cells) and Phenotypic Specificity .[1]
Protocol A: Fluorescence Recovery After Photobleaching (FRAP)
Purpose: The Gold Standard for validating chromatin readers.[1] L3MBTL3 binds chromatin tightly (slow recovery).[1] UNC 1215 should displace it (fast recovery).
-
Transfection: Transfect HeLa or HEK293 cells with GFP-L3MBTL3 (full length).[1]
-
Treatment:
-
Condition 1: DMSO Vehicle.[1]
-
Condition 2: UNC 1215 (1 µM - 5 µM).
-
Condition 3: UNC 1079 (1 µM - 5 µM) – Negative Control.
-
-
Incubation: 1–2 hours at 37°C.
-
Bleaching: Use a confocal microscope to photobleach a specific nuclear region (ROI) to 0% intensity.[1]
-
Measurement: Record fluorescence recovery every 2 seconds for 120 seconds.
-
Analysis:
Protocol B: Nuclear Foci Dispersion Assay
Purpose: Visual confirmation of chromatin displacement.[1]
-
Setup: Express GFP-L3MBTL3. In healthy cells, this protein forms distinct nuclear foci (aggregates at chromatin binding sites).[1]
-
Dosing: Treat cells with a dose-response of UNC 1215 (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for 3 hours.
-
Imaging: Fix cells or image live. Count foci per nucleus.
-
Result: UNC 1215 should cause a diffuse nuclear signal (loss of foci).[7] UNC 1079 should maintain foci similar to DMSO.[1]
Interpretation Logic: The Decision Tree
How do you interpret the data when comparing Drug vs. KD? Use this logic flow to assign mechanism.
Caption: Logic flow for distinguishing reader-dependent functions from scaffolding functions.
Key Takeaway for Drug Discovery
If your therapeutic hypothesis relies on L3MBTL3, and UNC 1215 fails to recapitulate the Knockdown phenotype , then L3MBTL3 is likely acting as a structural scaffold (e.g., for the Polycomb or Cul4 complex) rather than a reader at that specific locus. In this scenario, a PROTAC (degrader) strategy would be required therapeutically, as a simple inhibitor will not work.[1]
References
-
James, L. I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain.[8] Nature Chemical Biology, 9(3), 184–191.[1][9]
-
Structural Genomics Consortium (SGC). UNC1215 Probe Profile & Negative Control Data. The SGC Probes.
-
Gong, W., et al. (2022). Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation.[1] bioRxiv (Demonstrates L3MBTL3-Cul4 interaction stability under UNC 1215 treatment).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC1215 | Structural Genomics Consortium [thesgc.org]
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- 8. neurosciencenews.com [neurosciencenews.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to the Selectivity of UNC1215: A Comparative Analysis Against GPCRs and Ion Channels
Foreword: The Imperative of Selectivity in Chemical Biology
UNC1215: Mechanism of Action and Primary Target Engagement
UNC1215 is a first-in-class, potent and selective antagonist of the L3MBTL3 methyllysine reader domain.[1][2] It competitively displaces mono- and di-methylated lysine-containing peptides from the specialized aromatic cage of the MBT domains of L3MBTL3.[3][4] With an in vitro IC50 of 40 nM and a dissociation constant (Kd) of 120 nM for L3MBTL3, UNC1215 provides a powerful means to investigate the role of this chromatin-interacting transcriptional repressor.[3] The primary function of L3MBTL3 involves recognizing these specific histone marks to mediate protein-protein interactions that are fundamental to gene expression and chromatin regulation.[1][2] By occupying the binding pocket, UNC1215 effectively decouples L3MBTL3 from its native histone ligands, thereby increasing the protein's diffusibility within the nucleus and disrupting its downstream functions.[5]
Figure 1. Competitive inhibition of L3MBTL3 by UNC1215.
The Rationale for Broad Cross-Reactivity Profiling
GPCRs and ion channels are notoriously promiscuous targets for small molecules due to their complex transmembrane structures and diverse binding pockets.[6][7] They are implicated in nearly every physiological process, making unintended interactions with these proteins a primary source of experimental artifacts and potential toxicity.[8][9] Therefore, a high-quality chemical probe must demonstrate a clean profile when screened against a diverse panel of these "anti-targets." This validation is not merely a checkbox; it is a fundamental pillar of trustworthiness, ensuring that observed phenotypes are attributable to the modulation of the intended target.
UNC1215 Selectivity Profile: A Quantitative Comparison
UNC1215 has undergone extensive selectivity profiling to validate its use as a specific probe for L3MBTL3. This includes screening against other methyl-lysine reader domains, histone methyltransferases, kinases, and critically, a broad panel of GPCRs and ion channels.[5]
The data overwhelmingly demonstrates a high degree of selectivity. When tested at a concentration of 10 µM—a concentration several orders of magnitude above its IC50 for L3MBTL3—UNC1215 showed negligible activity against the vast majority of screened GPCRs and ion channels.[5] However, a notable exception was identified: UNC1215 exhibits affinity for the M1 and M2 muscarinic acetylcholine receptors.[10]
Table 1: UNC1215 Selectivity Data Against GPCRs and Ion Channels
| Target | Target Class | Assay Type | Kᵢ (nM) | IC₅₀ (µM) | % Inhibition @ 10 µM | Reference |
| L3MBTL3 (Primary Target) | Kme Reader | AlphaScreen | N/A | 0.04 | N/A | [11] |
| Muscarinic M1 | GPCR | Radioligand Binding | 97 | 3.5 (Ca²⁺ Assay) | >50% | [10] |
| Muscarinic M2 | GPCR | Radioligand Binding | 72 | >30 (cAMP Assay) | >50% | [10] |
| Muscarinic M3 | GPCR | Radioligand Binding | 890 | N/A | >50% | [11] |
| Muscarinic M4 | GPCR | Radioligand Binding | 400 | N/A | >50% | [11] |
| Muscarinic M5 | GPCR | Radioligand Binding | 4300 | N/A | >50% | [11] |
| Alpha 2C Adrenergic | GPCR | Radioligand Binding | 860 | N/A | >50% | [11] |
| Kappa Opioid (KOR) | GPCR | Radioligand Binding | 4000 | N/A | >50% | [11] |
| Dopamine Transporter (DAT) | Transporter | Radioligand Binding | >10000 | N/A | >50% | [11] |
| 35 Other GPCRs/Channels | GPCR/Ion Channel | Various | N/A | N/A | <50% | [11] |
This table synthesizes data from the NIMH Psychoactive Drug Screening Program (PDSP) panel as reported by the Structural Genomics Consortium and Chemical Probes Portal.[10][11]
Expert Interpretation: The data reveals that while UNC1215 is exceptionally selective among its primary target class (Kme readers), it possesses sub-micromolar affinity for M1 and M2 muscarinic receptors.[10] This is a critical finding. While the functional IC50 for M1 is significantly weaker (3.5 µM) than its binding affinity for L3MBTL3 (40 nM), researchers using UNC1215 at micromolar concentrations must consider potential confounding effects mediated by muscarinic receptor antagonism. For most cell-based assays, where UNC1215 is effective in the 50-100 nM range, these off-target effects are unlikely to be significant.[5]
Methodologies for Validating Probe Selectivity
To ensure scientific rigor, the protocols used to determine selectivity must be robust and self-validating. Below are the standard methodologies employed for screening compounds against GPCRs and ion channels.
Radioligand Binding Assays for GPCRs
This technique is the gold standard for assessing the direct binding affinity of a compound to a receptor. It measures the ability of a test compound (the "competitor," e.g., UNC1215) to displace a high-affinity radiolabeled ligand from the target receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target GPCR to prepare membrane fractions rich in the receptor. Quantify total protein concentration.
-
Assay Buffer Preparation: Prepare a binding buffer optimized for the specific receptor-ligand interaction (e.g., PBS with BSA and protease inhibitors).
-
Competition Binding Setup: In a multi-well plate, add a fixed concentration of the radioligand (e.g., [³H]-NMS for muscarinic receptors) to all wells.
-
Test Compound Addition: Add serial dilutions of the test compound (UNC1215) to the experimental wells. Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known, non-radioactive ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percent inhibition of specific binding against the log concentration of UNC1215. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the inhibition constant (Kᵢ).
Figure 2. Key stages of a competitive radioligand binding assay.
Electrophysiology for Ion Channel Cross-Reactivity
Patch-clamp electrophysiology provides a direct functional measure of ion channel activity, making it the definitive assay for identifying unwanted channel modulation.
Step-by-Step Protocol:
-
Cell Preparation: Use a cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
-
Patch Pipette Fabrication: Pull glass capillary tubes to create micropipettes with a fine tip (1-5 MΩ resistance).
-
Whole-Cell Configuration: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "gigaseal." Apply further suction to rupture the cell membrane, achieving the whole-cell configuration, which allows control of the cell's membrane potential and measurement of total current.
-
Voltage Protocol & Baseline Recording: Apply a specific voltage-step protocol designed to elicit the characteristic currents of the channel under study. Record the stable baseline currents.
-
Compound Perfusion: Perfuse the cell with an external solution containing the test compound (UNC1215) at the desired concentration (e.g., 10 µM).
-
Post-Compound Recording: After a brief incubation period, apply the same voltage-step protocol and record the currents in the presence of the compound.
-
Washout: Perfuse the cell with the control external solution to wash out the compound and observe any reversal of the effect.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of current inhibition to determine the compound's effect on channel function.
Figure 3. Core workflow for ion channel functional screening.
Conclusions and Recommendations for Researchers
UNC1215 stands as a high-quality chemical probe for L3MBTL3, characterized by its high potency and excellent selectivity against the broader landscape of epigenetic targets.[5][12] Its cross-reactivity profile against GPCRs and ion channels is largely clean, reinforcing its utility for specific on-target studies.
However, scientific integrity demands acknowledging its known off-target affinities for muscarinic M1 and M2 receptors.[10] Therefore, we recommend the following best practices:
-
Use the Lowest Effective Concentration: In cellular assays, UNC1215 has been shown to be effective at concentrations between 50-100 nM.[5] Using the probe within this range minimizes the risk of engaging muscarinic receptors.
-
Employ a Negative Control: A structurally similar but inactive analog, UNC1079, is available and should be used in parallel experiments to ensure that the observed phenotype is not due to non-specific compound effects.[11]
-
Orthogonal Validation: When possible, confirm key findings by using a complementary method, such as siRNA- or shRNA-mediated knockdown of L3MBTL3.
-
Consider the Cellular Context: If your experimental system is known to have critical muscarinic signaling pathways, be particularly cautious. Consider performing control experiments with a known muscarinic antagonist to rule out confounding effects if using UNC1215 at concentrations approaching 1 µM or higher.
By adhering to these principles, researchers can leverage the potent and specific activity of UNC1215 to confidently dissect the intricate biology of L3MBTL3 and its role in health and disease.
References
-
James, L.I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain. Nature Chemical Biology, 9(3), 184-191. [Link]
-
The Chemical Probes Portal. (n.d.). UNC1215. Retrieved February 9, 2026, from [Link]
-
Hutchings, C.J. (2020). Mini-review: antibody therapeutics targeting G protein-coupled receptors and ion channels. Antibody Therapeutics, 3(4), 257-264. [Link]
-
Hutchings, C.J. (2020). Mini-review: antibody therapeutics targeting G protein-coupled receptors and ion channels. PubMed Central, 3(4), 257-264. [Link]
-
SciTechDaily. (2013). New Chemical Probe Provides Tool to Investigate Role of Malignant Brain Tumor Domains. Retrieved February 9, 2026, from [Link]
-
Structural Genomics Consortium. (n.d.). UNC1215. Retrieved February 9, 2026, from [Link]
-
ScienceDaily. (2013). New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. PubMed, 9(3), 184-91. [Link]
-
Herold, J.M., et al. (2013). The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. [Link]
-
National Center for Biotechnology Information. (2023). Direct crosstalk between GPCRs and ion channels via G proteins. PubMed, 40(11), 101859. [Link]
Sources
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- 2. sciencedaily.com [sciencedaily.com]
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- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mini-review: antibody therapeutics targeting G protein-coupled receptors and ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mini-review: antibody therapeutics targeting G protein-coupled receptors and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Direct crosstalk between GPCRs and ion channels via G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 11. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 12. selleckchem.com [selleckchem.com]
Technical Guide: Validating On-Target Specificity of UNC 1215 via Point Mutagenesis
Executive Summary
This guide details the rigorous validation of UNC 1215 , the first-in-class chemical probe for the methyl-lysine reader protein L3MBTL3 . In chemical biology, the utility of a small molecule is defined not just by its potency, but by its selectivity. To confirm that phenotypic effects are driven exclusively by L3MBTL3 inhibition (on-target) rather than promiscuous binding (off-target), researchers must employ a "Point Mutant Strategy."
This strategy is twofold:
-
Chemical Mutagenesis: Comparing UNC 1215 against UNC 1079 (a structurally similar but inactive negative control).
-
Genetic Mutagenesis: Utilizing the L3MBTL3-D381A mutant, which ablates the aromatic cage required for drug binding.
Comparative Analysis: The Probe vs. The Negative Control
A robust chemical probe must have a matched negative control—a compound with near-identical physicochemical properties but significantly reduced affinity for the target. For UNC 1215, this control is UNC 1079 .[1]
Structural and Functional Comparison[1][2][3][4]
| Feature | UNC 1215 (Active Probe) | UNC 1079 (Negative Control) | Implication |
| Primary Target | L3MBTL3 (MBT Domains) | L3MBTL3 (MBT Domains) | Specificity check |
| Binding Affinity ( | ~120 nM | > 10,000 nM (>10 | >100-fold window for validation |
| Cellular | ~40 nM | > 10,000 nM | Functional potency gap |
| Mechanism | Competes with methyl-lysine (Kme) | Steric clash prevents Kme pocket binding | Control for chemotype toxicity |
| Key Structural Difference | Optimized pyrrolidine-piperidine linker | Altered linker geometry/substitution | "Chemical point mutation" |
Experimental Interpretation: If a cellular phenotype (e.g., chromatin displacement) is observed with UNC 1215 but not with UNC 1079 at similar concentrations, the effect is likely on-target. If both compounds elicit the phenotype, the effect is likely an off-target toxicity related to the scaffold.
The Genetic Point Mutant Strategy (L3MBTL3-D381A)
While negative control compounds are essential, the "Gold Standard" for target validation is Genetic Rescue or Binding Abrogation using point mutants.
The Mechanism
L3MBTL3 binds methylated lysine residues via an aromatic cage within its MBT domains.[1] UNC 1215 mimics the methylated lysine, occupying this cage.
-
Wild Type (WT): Intact aromatic cage. Binds UNC 1215.[1][2][3][4]
-
Mutant (D381A): A single point mutation (Aspartate 381 to Alanine) in the 2nd MBT domain disrupts the hydrogen bonding network essential for coordinating the methyl-lysine mimic.
Logic of Validation
To confirm on-target engagement, you must demonstrate that UNC 1215 physically binds the WT protein but fails to bind the D381A mutant.
Figure 1: Logic flow for validating on-target specificity using the D381A mutant. The drug must effectively "ignore" the mutant protein.
Detailed Validation Protocols
Protocol A: Isothermal Titration Calorimetry (ITC)
Objective: Biophysical confirmation that D381A mutation abolishes UNC 1215 binding.[1] This is the definitive "self-validating" experiment.
Reagents:
-
Recombinant L3MBTL3 (3xMBT domain construct), WT and D381A mutant.[1]
-
UNC 1215 (dissolved in DMSO, diluted in buffer).
-
ITC Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2 mM
-ME.
Workflow:
-
Protein Prep: Dialyze both WT and D381A proteins extensively into ITC buffer. Final concentration: ~50-100
M in the cell. -
Ligand Prep: Dilute UNC 1215 into the exact same dialysis buffer (to prevent heat of dilution artifacts) to ~0.5-1.0 mM (10x protein concentration). Ensure DMSO concentration matches (<2%).
-
Titration: Perform 20 injections of 2
L ligand into the protein cell at 25°C. -
Analysis: Fit data to a One-Site binding model.
-
Success Criteria (WT): Sigmoidal heat release curve; calculated
nM; Stoichiometry ( ) . -
Success Criteria (D381A): Flat line (no heat of binding) or non-saturable linear heat (non-specific). This proves the drug binds specifically to the pocket disrupted by D381A.
-
Protocol B: Fluorescence Recovery After Photobleaching (FRAP)
Objective: Functional confirmation in live cells. L3MBTL3 binds chromatin; UNC 1215 should displace it, increasing mobility.
Reagents:
-
HeLa or HEK293 cells.
-
Plasmids: GFP-L3MBTL3 (WT) and GFP-L3MBTL3 (D381A).
Workflow:
-
Transfection: Plate cells on glass-bottom dishes. Transfect with GFP-WT or GFP-D381A.
-
Treatment (24h post-transfection):
-
Condition 1: DMSO (Vehicle).
-
Condition 2: UNC 1215 (1 - 5
M). -
Condition 3: UNC 1079 (1 - 5
M).
-
-
Photobleaching: Using a confocal microscope, bleach a nuclear ROI (Region of Interest) to 0% intensity.
-
Measurement: Record fluorescence recovery (
) over 30-60 seconds.
Data Interpretation:
-
WT + DMSO: Slow recovery (Bound to chromatin).
-
WT + UNC 1215: Fast recovery (Drug displaces protein from chromatin).
-
WT + UNC 1079: Slow recovery (Negative control does not displace).
-
D381A Mutant: Fast recovery regardless of treatment (The mutation itself mimics the drug effect by preventing chromatin binding). Note: This confirms the mutation destroys the functional binding site, validating the mechanism.
Figure 2: Step-by-step workflow for the FRAP cellular assay.
References
-
James, L. I., et al. (2013). "Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain." Nature Chemical Biology, 9, 184–191.
-
Structural Genomics Consortium (SGC).[4] "UNC1215 Chemical Probe."[1][2][3][4] SGC Probes.
-
BPS Bioscience. "UNC1215 Product Data Sheet." BPS Bioscience.
-
Cayman Chemical. "UNC1079 (Negative Control) Product Information." Cayman Chemical.
Sources
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: UNC 1215 vs. UNC 1215-Biotin Probe Activity
Executive Summary
This technical guide compares UNC 1215 , the first-in-class chemical probe for the methyl-lysine reader L3MBTL3, with its functionalized analog, UNC 1215-biotin . While UNC 1215 is optimized for maximal potency and cellular permeability to inhibit L3MBTL3 function, UNC 1215-biotin is engineered for affinity purification and chemoproteomic profiling.
Key Distinction: UNC 1215 acts as a potent cellular antagonist (
Introduction: Targeting the Methyl-Lysine Reader L3MBTL3
L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) is a chromatin-binding protein that recognizes mono- and dimethylated lysine residues on histones (specifically H4K20me1/2) via its MBT domains. It functions as a transcriptional repressor.[1][2][3][4][5][6]
-
UNC 1215 was developed to competitively displace histone peptides from the L3MBTL3 aromatic cage, serving as a tool to study the phenotypic consequences of L3MBTL3 inhibition.
-
UNC 1215-biotin was synthesized to validate on-target engagement and map the interactome of the probe, confirming that the phenotypic effects observed with the parent compound are driven by specific L3MBTL3 binding.
Chemical & Structural Overview[1][2][5][7][8]
UNC 1215 (Parent Probe)[1][2][7]
-
Structure: A peptidomimetic small molecule containing a pyrrolidine core.
-
Binding Mode: X-ray crystallography reveals a unique 2:2 polyvalent interaction .[1][2][4][5] Two molecules of UNC 1215 bind to two molecules of L3MBTL3, inducing a dimerization of the protein.[7] This cooperative binding contributes to its high potency.
-
Key Feature: Optimized for cell permeability and solubility.
UNC 1215-Biotin (Affinity Probe)[4][9]
-
Modification: Biotin is covalently attached to the solvent-exposed region of UNC 1215 via a PEG linker .
-
Rationale: The PEG linker minimizes steric clashes within the binding pocket and reduces hydrophobic non-specific binding during pull-down assays.
-
Binding Retention: The attachment site is selected based on structural data to ensure the biotin moiety extends away from the MBT domains, preserving the critical aromatic cage interactions.
Visualization: L3MBTL3 Inhibition Mechanism
The following diagram illustrates the polyvalent binding mode of UNC 1215 compared to the natural histone substrate.
Caption: Mechanism of Action. UNC 1215 competitively displaces histone peptides, inducing a non-functional 2:2 protein-ligand dimer.
Activity Profile Comparison
The following table synthesizes experimental data comparing the two probes. Note that while UNC 1215 is the standard for potency, the biotinylated variant is validated primarily for its ability to pull down the target.
| Feature | UNC 1215 (Parent) | UNC 1215-Biotin (Affinity Probe) |
| Primary Application | Cellular Inhibition, Phenotypic Screening | Target ID, Chem-seq, Pull-downs |
| Target Affinity ( | 120 nM (ITC) | High Affinity (Retained nanomolar potency in pull-downs) |
| Potency ( | 40 nM (AlphaScreen) | Not typically reported as |
| Binding Stoichiometry | 2:2 (Protein:Ligand) | Presumed similar, constrained by bead immobilization |
| Cellular Permeability | High | Low (due to Biotin/PEG); requires lysis for access |
| Selectivity | >50-fold vs. other MBT family members | Validated on protein arrays (binds L3MBTL3 strongly) |
| Off-Targets | Minimal (Clean against 200+ readers) | Binds 53BP1, PHF20 (weakly/micromolar) in high-conc arrays |
Analysis:
-
Potency Retention: Experimental evidence (ITC and pull-downs) confirms that the PEG-linker modification does not abolish binding. UNC 1215-biotin successfully enriches L3MBTL3 from lysates, indicating the
remains in the biologically relevant nanomolar range. -
Selectivity: Protein array profiling with UNC 1215-biotin identified weak interactions with 53BP1 and PHF20.[4][8] However, quantitative ITC follow-up confirmed these interactions are micromolar (
), whereas L3MBTL3 binding is nanomolar, maintaining a robust selectivity window.
Detailed Application Guide
When to use UNC 1215
-
Phenotypic Assays: Use in cell culture to observe the effects of L3MBTL3 inhibition (e.g., changes in gene expression, differentiation).
-
Imaging: Use to disrupt GFP-L3MBTL3 nuclear foci formation.
-
Negative Control: Always run parallel experiments with UNC 1079 , the structurally similar but inactive negative control (
).
When to use UNC 1215-Biotin
-
Target Engagement: To verify that UNC 1215 is physically binding L3MBTL3 in your specific cell line.
-
Selectivity Profiling: To assess if the molecule binds other proteins in a complex lysate (Chem-seq or mass spectrometry proteomics).
-
Competition Assays: Pre-incubate lysate with free UNC 1215 (parent) to block the pull-down of L3MBTL3 by UNC 1215-biotin, proving specificity.
Experimental Protocols
Protocol A: Streptavidin Pull-Down (Target Engagement)
Objective: Isolate L3MBTL3 from cell lysates using UNC 1215-biotin.
-
Lysate Preparation:
-
Lyse
HEK293 cells (expressing Flag-L3MBTL3) in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, Protease Inhibitors). -
Note: High salt (500 mM) is recommended to disrupt chromatin interactions but maintain MBT domain structure.
-
Clarify lysate by centrifugation (
, 10 min, 4°C).
-
-
Probe Incubation:
-
Incubate supernatant with UNC 1215-biotin (1–5
final concentration) for 4 hours or overnight at 4°C with rotation. -
Competition Control: In a separate tube, pre-incubate lysate with excess free UNC 1215 (20–50
) for 30 min prior to adding the biotin probe.
-
-
Capture:
-
Add Streptavidin-conjugated magnetic beads (pre-washed). Incubate for 1 hour at 4°C.
-
-
Wash & Elution:
-
Wash beads
with Lysis Buffer (high salt) and with low salt buffer (150 mM NaCl) to remove non-specific binders. -
Elute by boiling in
SDS-PAGE sample buffer.
-
-
Detection:
-
Analyze via Western Blot using anti-Flag or anti-L3MBTL3 antibody.
-
Visualization: Pull-Down Workflow
The following diagram outlines the logical flow of the affinity purification experiment.
Caption: Affinity Purification Workflow. Sequential steps to isolate L3MBTL3 using the biotinylated probe.
References
-
Discovery of UNC 1215: James, L. I., et al. (2013). "Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain." Nature Chemical Biology, 9, 184–191.
-
Probe Characterization Data: Structural Genomics Consortium (SGC). "UNC1215 Probe Profile."
-
Chemical Probes Portal: "UNC1215 Validation and Selectivity."
Sources
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNC researchers lead study published in Nature Chemical Biology - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UNC researchers lead study published in Nature Chemical Biology - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
- 7. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
The Definitive Guide to Methyllysine Reader Probes: Benchmarks, Mechanisms, and Protocols
Topic: Benchmark Inhibitors for Methyllysine Reader Domains Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Histone Code
Epigenetic regulation relies heavily on the "writing," "erasing," and "reading" of histone modifications. While writers (methyltransferases) and erasers (demethylases) have been drug targets for decades, Methyllysine (Kme) Readers —proteins that recognize specific methylated lysine residues to recruit downstream effector complexes—represent a sophisticated node for therapeutic intervention.
For the rigorous scientist, the challenge is not just inhibition, but validation . Off-target effects are rampant in epigenetic chemical biology. Therefore, this guide focuses exclusively on High-Quality Chemical Probes : benchmark small molecules characterized by high potency (
The Landscape of Methyllysine Readers
Methyllysine readers are structurally diverse but functionally convergent. They typically employ an "aromatic cage" to encapsulate the methylated ammonium group of lysine via cation-
| Domain Family | Key Representative | Biological Function | Benchmark Probe |
| MBT Domains | L3MBTL3 | Chromatin compaction; transcriptional repression | UNC1215 |
| Chromodomains | CBX7 (PRC1) | Polycomb repression; stem cell pluripotency | UNC3866 |
| WD40 Repeats | EED (PRC2) | Allosteric activation of EZH2 (H3K27me3) | A-395 / EED226 |
| WD40 Repeats | WDR5 (MLL) | Assembly of MLL/SET1 methyltransferase complex | OICR-9429 |
Comparative Analysis of Benchmark Probes
A. MBT Domain Inhibitors: The UNC1215 Standard
Target: L3MBTL3 (Malignant Brain Tumor domain). Significance: L3MBTL3 binds mono- and di-methylated histones (H3K9me1/2, H4K20me1/2). It was the first methyllysine reader to be successfully targeted by a potent chemical probe.
-
Benchmark Probe: UNC1215 [2]
-
Negative Control: UNC1215N
-
Mechanism of Action: UNC1215 mimics the methylated lysine residue, occupying the aromatic cage of the MBT domain and displacing the endogenous histone tail.
-
Performance Metrics:
-
Potency:
= ~40 nM (L3MBTL3). -
Selectivity: >50-fold selective over other MBT domains; clean against non-epigenetic targets.
-
Cellular Activity: Demonstrates target engagement in cellular FRAP assays (Fluorescence Recovery After Photobleaching).
-
B. Chromodomain Inhibitors: Targeting PRC1
Target: CBX7 (Chromobox homolog 7). Significance: CBX7 is a subunit of the Polycomb Repressive Complex 1 (PRC1).[3] It reads H3K27me3 to recruit the complex for gene silencing.[4]
-
Benchmark Probe: UNC3866
-
Negative Control: UNC4219
-
Mechanism of Action: A peptidomimetic that binds the hydrophobic pocket of the Chromodomain. Unlike earlier weak inhibitors, UNC3866 uses a diethyl-lysine analog to maximize hydrophobic contacts.
-
Performance Metrics:
-
Potency:
= ~60 nM (CBX7). -
Selectivity: ~18-fold selective for CBX7 over CBX2/4/6/8.
-
Caveat: Peptidomimetics often suffer from poor permeability, but UNC3866 is sufficiently permeable for cellular assays.
-
C. WD40 Repeat Inhibitors: The PRC2 Allosteric Node
Target: EED (Embryonic Ectoderm Development). Significance: EED binds H3K27me3.[4][5][6][7][8][9] This binding event allosterically stimulates the catalytic activity of EZH2 (the writer).[9] Blocking EED prevents the propagation of the repressive H3K27me3 mark.[9][10]
-
Benchmark Probe: A-395 (Probe) / EED226 (In vivo tool)
-
Negative Control: A-395N
-
Mechanism of Action: These compounds bind to the H3K27me3-binding pocket on EED (not the catalytic site of EZH2).[6][10] This prevents the "feed-forward" activation loop of PRC2.
-
Performance Metrics:
D. WD40 Repeat Inhibitors: The WDR5 WIN Site
Target: WDR5 (WD Repeat Domain 5). Significance: WDR5 is a scaffold for the MLL1 complex (H3K4 methyltransferase). It has two binding sites: the "WBM" site (binds MYC) and the "WIN" site (binds MLL1).
-
Benchmark Probe: OICR-9429
-
Negative Control: OICR-0547
-
Mechanism of Action: OICR-9429 is a "WIN" site antagonist. It displaces the MLL1 peptide from WDR5, causing the disassembly of the MLL1 complex and loss of H3K4 methylation.
-
Performance Metrics:
-
Potency:
= ~60 nM. -
Selectivity: Highly selective against other readers.
-
Visualizing the Mechanism
The following diagram illustrates the generic mechanism of reader inhibition and the downstream consequences, using the EED-PRC2 system as a model.
Caption: Allosteric inhibition of the PRC2 complex.[4][5][6] The inhibitor competes with the histone mark (H3K27me3) for the EED reader pocket, preventing the conformational change required to activate the EZH2 methyltransferase.
Experimental Validation Framework
To validate a methyllysine reader inhibitor, you must prove Target Engagement (TE) . Relying solely on phenotypic readouts (e.g., cell death) is insufficient due to potential toxicity.
Recommended Workflow
-
Biophysical Assay (In Vitro): AlphaScreen or Fluorescence Polarization (FP) to determine
. -
Cellular TE Assay: CETSA (Cellular Thermal Shift Assay) or NanoBRET.
-
Functional Assay: Western Blot for global methylation levels (e.g., H3K27me3 reduction).
Protocol A: AlphaScreen Competitive Binding Assay
Why this works: AlphaScreen relies on the proximity of a Donor bead (generating singlet oxygen) and an Acceptor bead.[14] If the inhibitor displaces the biotinylated histone peptide from the reader protein, the signal drops.
Reagents:
-
His-tagged Reader Domain (e.g., EED, 20 nM final).
-
Biotinylated Histone Peptide (e.g., H3K27me3, 20 nM final).
-
AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer).
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
Step-by-Step:
-
Preparation: Dilute inhibitor (and Negative Control) in Assay Buffer (10-point dose response, typically 10
M down to 0.1 nM). -
Incubation 1: Mix 5
L of Inhibitor with 5 L of His-tagged protein in a 384-well OptiPlate. Incubate for 15 mins at RT. -
Peptide Addition: Add 5
L of Biotinylated Peptide. Incubate for 30 mins. -
Bead Addition: Add 10
L of Donor/Acceptor bead mix (pre-incubated in dark).-
Critical: Perform this step under green light (beads are light sensitive).
-
-
Final Incubation: Incubate for 60 mins at RT in the dark.
-
Read: Measure signal on an EnVision or compatible plate reader (Excitation 680 nm, Emission 520-620 nm).
-
Analysis: Calculate
using a 4-parameter logistic fit.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Why this works: Ligand binding stabilizes proteins, increasing their melting temperature (
Step-by-Step:
-
Treatment: Treat cells (e.g., HEK293) with the Inhibitor (at ~5x the biochemical
) or DMSO for 1-2 hours. -
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Split cell suspension into PCR tubes (50
L each). -
Thermal Challenge: Heat each tube to a different temperature (gradient from 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Cool to RT for 3 mins. Add lysis buffer (with NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE and Western Blot for the target protein.
-
Result: The inhibitor-treated samples should show soluble protein at higher temperatures compared to DMSO controls.
Visualization of Validation Workflow
Caption: The critical path for validating a methyllysine reader inhibitor. Note that phenotypic viability assays are the LAST step, not the first.
References
-
James, L. I., & Frye, S. V. (2016). Chemical probes for methyl lysine reader domains. Current Opinion in Chemical Biology, 33, 135-141. Link
-
James, L. I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain (UNC1215). Nature Chemical Biology, 9(3), 184-191.[15] Link
-
Stuckey, J. I., et al. (2016). A cellular chemical probe targeting the chromodomains of Polycomb repressive complex 1 (UNC3866). Nature Chemical Biology, 12(3), 180-187. Link
-
He, Y., et al. (2017). The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex. Nature Chemical Biology, 13(4), 389-395. Link
-
Grebien, F., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia (OICR-9429). Nature Chemical Biology, 11(8), 571-578. Link
-
Structural Genomics Consortium (SGC). Chemical Probes for Epigenetics. Link
Sources
- 1. Undergraduate Honors Thesis | Elucidating the driving forces behind UHRF1 TTD-PHD binding to the histone 3 tail | ID: xd07h359m | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular selectivity of UNC3866 inhibitor for Polycomb CBX7 protein from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformational dynamics of the TTD–PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Evaluating UNC 1215 Specificity in Protein Microarray Assays
Topic: Evaluating UNC 1215 Specificity in Protein Microarray Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Verdict
UNC 1215 stands as the first-in-class, high-quality chemical probe for the malignant brain tumor (MBT) domain of L3MBTL3 . In high-throughput protein microarray assays, it demonstrates >50-fold selectivity over other MBT family members and >100-fold selectivity over 200+ other methyl-lysine reader domains.
For researchers requiring rigorous validation of L3MBTL3 biology, UNC 1215 —paired with its negative control UNC 1079 —offers a self-validating system superior to broad-spectrum epigenetic modulators. This guide details the technical performance, comparative metrics, and specific microarray protocols required to validate this probe in your own assays.
Part 1: The Challenge – Targeting Methyl-Lysine Readers
Methyl-lysine (Kme) reader domains are critical "effectors" in chromatin regulation, translating histone modifications into gene expression changes. However, the structural homology among the "Royal Family" of readers (MBT, Tudor, Chromodomains) makes developing specific inhibitors notoriously difficult.
The Specificity Problem: Most early-stage inhibitors fail because they cannot distinguish between the L3MBTL3 Kme-binding pocket and the structurally similar pockets of L3MBTL1 or L3MBTL4. Using a non-specific inhibitor in phenotypic screens leads to "off-target" toxicity and confounded data.
The Solution: UNC 1215 utilizes a unique 2:2 polyvalent mode of interaction , inducing dimerization of L3MBTL3. This structural requirement acts as a "specificity filter," preventing the molecule from binding tightly to monomeric MBT domains of other family members.
Part 2: Mechanism of Action & Target Profile
To understand why UNC 1215 is specific, we must visualize the binding event. Unlike simple competitive inhibitors, UNC 1215 acts as a "molecular glue" that stabilizes a dimer.
Figure 1: Mechanism of Action. UNC 1215 competes with histone peptides (H4K20me) by inducing a unique 2:2 dimerization of L3MBTL3, a structural conformation not supported by other MBT family members, thereby ensuring specificity.
Part 3: Comparative Performance Analysis
The following data aggregates results from AlphaScreen, Isothermal Titration Calorimetry (ITC), and Domain Microarray assays.
Table 1: Specificity Profile (UNC 1215 vs. Alternatives)
| Feature | UNC 1215 (Probe) | UNC 1079 (Negative Control) | Broad MBT Inhibitors (Generic) |
| Primary Target | L3MBTL3 | None (Inactive Analog) | L3MBTL1, L3MBTL3, SCML2 |
| Binding Affinity (Kd) | 120 nM | > 100 µM | 5 - 50 µM (Typical) |
| Potency (IC50) | 40 nM | > 100 µM | Variable |
| Selectivity (vs. L3MBTL1) | > 50-fold | N/A | < 5-fold |
| Selectivity (vs. 53BP1) | > 100-fold | N/A | Poor |
| Mechanism | 2:2 Dimer Induction | Steric Clash (No Binding) | Monovalent Competition |
| Cellular Toxicity | Non-toxic (up to 100 µM) | Non-toxic | Often Cytotoxic |
Key Insight: The >1000-fold difference in affinity between UNC 1215 and its negative control (UNC 1079) is the "Gold Standard" for chemical probes. If a biological phenotype is observed with UNC 1215 but not with UNC 1079, it is highly probable the effect is L3MBTL3-dependent.
Part 4: Experimental Protocol – The Self-Validating Microarray
Objective: Validate that UNC 1215 binds L3MBTL3 selectively amidst a background of 250+ chromatin reader domains.
Reagents Required:
-
Probe: Biotinylated-UNC 1215 (functionalized via PEG linker).
-
Control: Biotinylated-UNC 1079 (Negative Control).
-
Array: Nitrocellulose membrane spotted with GST-fusion proteins (MBT, Tudor, PHD, Chromodomains).
-
Detection: Streptavidin-Cy5 or Streptavidin-HRP.
Workflow Diagram (DOT)
Figure 2: Protein Microarray Workflow. A comparative workflow using biotinylated probes to distinguish specific binding (UNC 1215) from non-specific background (UNC 1079).
Step-by-Step Methodology:
-
Blocking: Incubate the protein domain array in blocking buffer (5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific adsorption.
-
Probe Incubation (The Critical Step):
-
Dilute Biotin-UNC 1215 to 1 µM in blocking buffer.
-
In a separate container, dilute Biotin-UNC 1079 (Negative Control) to 1 µM .
-
Note: Do not exceed 5 µM.[1] Higher concentrations may force non-specific interactions with lower-affinity targets like L3MBTL1 or PHF20.
-
Incubate arrays for 1 hour at 4°C with gentle rocking.
-
-
Washing: Wash arrays 3 times (5 minutes each) with TBST. This removes the "off-targets" with fast dissociation rates (high
). -
Detection: Incubate with Streptavidin-Cy5 (1:1000) for 30 minutes.
-
Analysis: Scan on a fluorescence microarray scanner.
-
Positive Hit: High intensity spot for L3MBTL3.
-
Weak Off-Targets: You may see faint signals for L3MBTL1 or PHF20 . This is expected (see Table 1) but should be <20% of the L3MBTL3 signal.
-
Negative Control: The array incubated with Biotin-UNC 1079 should show no significant binding to L3MBTL3.
-
Part 5: Data Interpretation & Troubleshooting
Validating Your Results:
-
Success Criteria: The signal-to-noise ratio for L3MBTL3 (UNC 1215 vs. Background) should be >50.
-
Specificity Check: If you observe strong binding to 53BP1 , your concentration of UNC 1215 is likely too high (>10 µM). Repeat at 100 nM - 500 nM.
-
Negative Control Check: If UNC 1079 shows binding to L3MBTL3, the protein on the array may be denatured or "sticky." Verify protein quality using an anti-GST antibody.
Why this matters: In drug development, "stickiness" is a major failure mode. By using the UNC 1079 negative control, you prove that the binding is driven by the specific pharmacophore (the pyrrolidine rings) and not the general chemical scaffold.
References
-
Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Source: Nature Chemical Biology (2013). Citation: James, L.I., et al. "Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain." Nat Chem Biol 9, 184–191 (2013). URL:[Link]
-
UNC1215 Chemical Probe Profile. Source: Structural Genomics Consortium (SGC).[2] Citation: SGC Chemical Probes. "UNC1215: A potent, selective antagonist of L3MBTL3."[3] URL:[Link]
-
Chemical Probes for Methyl Lysine Reader Domains. Source: Journal of Medicinal Chemistry. Citation: James, L.I., & Frye, S.V.[4][5][6] "Chemical Probes for Methyl Lysine Reader Domains." J. Med. Chem. (Review). URL:[Link]
Sources
- 1. Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation | bioRxiv [biorxiv.org]
- 2. caymanchem.com [caymanchem.com]
- 3. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 4. Chemical Biology - Eshelman School of Pharmacy [cicbdd.web.unc.edu]
- 5. SGC-UNC Personnel — SGC-UNC [sgc-unc.org]
- 6. Dissertation or Thesis | Chemical Tool Development to Enable Target Validation of Methyl-Lysine Reader Proteins | ID: sx61dw87q | Carolina Digital Repository [cdr.lib.unc.edu]
Publish Comparison Guide: UNC 1215 & Negative Control (UNC 1079)
Executive Summary
UNC 1215 is the first-in-class, potent, and selective chemical probe for the L3MBTL3 methyl-lysine reader domain.[1] It functions by competitively displacing mono- and dimethyl-lysine containing peptides from the MBT domains of L3MBTL3.[1]
To validate biological findings derived from UNC 1215, researchers must use the designated negative control, UNC 1079 . While structurally analogous, UNC 1079 exhibits significantly reduced affinity for L3MBTL3, allowing it to distinguish on-target effects from off-target toxicity or non-specific interactions.
Quick Comparison Table
| Feature | UNC 1215 (Active Probe) | UNC 1079 (Negative Control) |
| Primary Target | L3MBTL3 (Methyl-lysine reader) | Inactive (Low affinity for L3MBTL3) |
| Binding Affinity ( | 120 nM | > 1,000 nM (Weak) |
| Potency ( | 40 nM | ~8,000 nM (8 µM) |
| Key Structural Feature | Pyrrolidine -piperidine moiety | Piperidine -piperidine moiety |
| Mechanism | Polyvalent (2:[1]2) Dimerization | Steric clash prevents high-affinity binding |
| Cellular Effect | Increases L3MBTL3 mobility (FRAP) | No effect on L3MBTL3 mobility |
Chemical Structure & Mechanism of Action
The structural difference between the active probe and its negative control is subtle but functionally critical. This "matched pair" design ensures that physicochemical properties (solubility, permeability) remain similar while specific binding is abrogated.
Structural Logic
-
UNC 1215 (Active): Contains a pyrrolidine ring attached to a piperidine scaffold. This 5-membered ring mimics the methylated lysine side chain, fitting precisely into the aromatic cage of the L3MBTL3 MBT domains.
-
UNC 1079 (Control): Substitutes the pyrrolidine with a piperidine (6-membered) ring. This slight increase in steric bulk disrupts the fit within the aromatic cage, drastically reducing affinity without altering the molecule's general "drug-like" properties.
Visualization of Structural Difference
Figure 1: Structural logic of the probe vs. control pair. The expansion from a 5-membered pyrrolidine (UNC 1215) to a 6-membered piperidine (UNC 1079) abolishes specific binding.
Experimental Protocols & Usage
To maintain Scientific Integrity , experiments must be self-validating. Always run UNC 1215 and UNC 1079 side-by-side at identical concentrations.
A. In Vitro Validation: AlphaScreen Assay
This assay measures the displacement of a biotinylated methyl-lysine peptide from the His-tagged L3MBTL3 protein.
Protocol:
-
Reagents: Use His-tagged L3MBTL3 (MBT domains) and Biotinylated-H4K20me2 peptide.
-
Setup: Prepare donor beads (Streptavidin) and acceptor beads (Nickel Chelate).
-
Incubation:
-
Incubate L3MBTL3 (100 nM) with Peptide (50 nM) and varying concentrations of UNC 1215 or UNC 1079 for 30 mins at RT.
-
Add Acceptor and Donor beads. Incubate for 60 mins in the dark.
-
-
Readout: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 520-620 nm).
-
Validation Criteria:
-
UNC 1215: Should show a sigmoidal dose-response with
. -
UNC 1079: Should show minimal signal loss up to 1 µM, with measurable activity only appearing >5-10 µM.
-
B. Cellular Validation: FRAP (Fluorescence Recovery After Photobleaching)
L3MBTL3 binds to chromatin. Inhibiting this binding increases the protein's mobility within the nucleus.
Protocol:
-
Transfection: Transfect HEK293 cells with GFP-L3MBTL3.
-
Treatment: Treat cells with 1 µM of UNC 1215 or UNC 1079 for 1-2 hours.
-
Bleaching: Use a confocal microscope to photobleach a specific nuclear region (ROI).
-
Recovery Measurement: Monitor fluorescence recovery in the ROI every 2 seconds for 2 minutes.
-
Data Analysis: Calculate
(half-time of recovery).-
UNC 1215: Significantly decreases
(faster recovery) as the protein is released from chromatin. -
UNC 1079:
should be indistinguishable from DMSO control.
-
Experimental Workflow Diagram
Figure 2: Validation workflow. Any biological phenotype observed with UNC 1215 must disappear when substituted with UNC 1079 to be considered on-target.
Quantitative Performance Data
The following data aggregates results from the Structural Genomics Consortium (SGC) and primary literature.
| Metric | UNC 1215 (Probe) | UNC 1079 (Negative Control) | Fold Selectivity |
| Not determined (Low binding) | > 100x | ||
| ~200x | |||
| Selectivity (vs MBT Family) | >50-fold (vs L3MBTL1) | N/A | N/A |
| Selectivity (vs Readers) | >100-fold (vs 200+ domains) | N/A | N/A |
Note on Selectivity: UNC 1215 is highly selective for L3MBTL3 over L3MBTL1 (
References
-
Discovery of UNC 1215: James, L. I., et al. (2013).[2] "Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain." Nature Chemical Biology, 9(3), 184-191.
-
SGC Probe Characterization: Structural Genomics Consortium.[2] "UNC1215 Probe Summary." The SGC.[2][3]
-
Negative Control Data: Cayman Chemical. "UNC1079 Product Information."
-
Structure-Activity Relationship: James, L. I., & Frye, S. V. (2013). "The structure-activity relationships of L3MBTL3 inhibitors." MedChemComm.
Sources
Safety Operating Guide
UNC 1215 proper disposal procedures
UNC 1215 Disposal & Handling Guide: Operational Standards for High-Potency Chemical Probes
Executive Summary
UNC 1215 is a potent, selective chemical probe inhibiting the L3MBTL3 methyl-lysine reader domain.[1][2][3][4] While often classified under generic GHS "Warning" categories, its high biological potency (
Critical Operational Insight: Most commercial preparations of UNC 1215 are supplied as a Trifluoroacetate (TFA) salt . Consequently, despite the parent molecule being non-halogenated, the supplied salt form contains fluorine. You must dispose of UNC 1215 waste streams as Halogenated Organic Waste unless you have chemically verified you are using the free base.
Safety & Hazard Profile (The "Unknown Toxicity" Protocol)
As a Senior Application Scientist, I advise treating all specific inhibitors with the "Universal Precaution" principle. UNC 1215 is dissolved in DMSO for biological use; DMSO is a permeation enhancer, capable of carrying the inhibitor directly through intact skin and into the bloodstream.
| Parameter | Specification | Operational Implication |
| CAS Number | 1415800-43-9 | Use for waste manifests and inventory tracking. |
| Signal Word | WARNING | Treat as potentially cytotoxic/reproductive hazard. |
| Solubility | DMSO (>25 mg/mL), Ethanol | Do not attempt aqueous drain disposal.[2] |
| Potency | Trace contamination is biologically active.[2] | |
| Form | Solid (Powder) or Liquid (DMSO) | Dictates waste stream segregation. |
Mandatory PPE:
-
Gloves: Double-gloving is required. Nitrile (outer) over Latex/Nitrile (inner).
-
Respiratory: Handling powder requires a Fume Hood or Biosafety Cabinet (Class II).
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient for liquid stock handling).
Waste Stream Classification Logic
Proper disposal relies on accurate chemical characterization. Use the following decision matrix to determine the correct waste stream.
Figure 1: Decision logic for segregating UNC 1215 waste streams. Note the critical checkpoint for TFA salts.
Detailed Disposal Protocols
Protocol A: Solid Waste (Original Vials & Weighing Debris)
Context: High-potency powders pose an inhalation risk.
-
Containment: Do not empty vials. Cap the original vial tightly.
-
Secondary Containment: Place the capped vial inside a clear, sealable plastic bag (e.g., Ziploc).
-
Disposal: Place the bagged vial into the Solid Hazardous Waste drum.
-
Contaminated Debris: Weighing boats, spatula tips, and gloves used during weighing must be double-bagged and placed in the same solid waste drum.
Protocol B: Liquid Stock Solutions (DMSO/Ethanol)
Context: Most researchers store UNC 1215 as 10 mM stocks in DMSO.
-
Identification: Check the label. If it says "UNC 1215" without specifying "Free Base," assume it is the TFA Salt .
-
Segregation:
-
TFA Salt: Pour into the Halogenated Organic Waste carboy. (The fluorine atoms in the salt prohibit non-halogenated incineration in many jurisdictions).
-
Free Base: Pour into the Non-Halogenated Organic Waste carboy.
-
-
Rinsing: Triple-rinse the empty tube with a small volume of ethanol. Collect the first rinse into the hazardous waste container. Subsequent rinses can be washed, and the tube disposed of in glass/plastic trash (defaced).
Protocol C: Aqueous Waste (Cell Culture Media)
Context: Media containing
-
Collection: Do not pour down the sink. Even dilute inhibitors can affect aquatic life or disrupt municipal water treatment bacteria.
-
Container: Collect in a dedicated "Aqueous Hazardous Waste" carboy.
-
Labeling: Label as "Aqueous Waste with Trace Organics (UNC 1215)."
Emergency Spill Response
If a stock solution (10 mM in DMSO) is spilled, immediate action is required due to the skin-penetrating nature of DMSO.
Figure 2: Rapid response workflow for DMSO-solubilized inhibitor spills.
Spill Steps:
-
Evacuate: Clear the immediate area.
-
PPE: Put on a second pair of nitrile gloves immediately.
-
Absorb: Place absorbent pads over the spill. Do not wipe (spreading the DMSO); allow it to soak.
-
Clean: Clean the surface with 10% detergent solution to remove hydrophobic residues.
-
Dispose: All pads and gloves go into Solid Hazardous Waste .
References
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Hazardous Waste at Academic Laboratories (40 CFR Part 262 Subpart K).[5] Retrieved from [Link]
-
James, L. I., et al. (2013).[2] Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology, 9(3), 184–191.[2] Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: UNC 1215
Classification: Epigenetic Chemical Probe (L3MBTL3 Antagonist) CAS: 1415800-43-9 Primary Solvents: DMSO, Ethanol
Part 1: Executive Safety Summary (The "BLUF")
Stop and Read: UNC 1215 is a potent, cell-permeable chemical probe designed to antagonize the L3MBTL3 methyl-lysine reader domain. While it is not classified as a select agent or highly toxic industrial chemical, it is a bioactive epigenetic modulator .
The Core Risk: The primary danger is not acute toxicity, but unintended epigenetic reprogramming via systemic absorption.
-
The Vector: UNC 1215 is almost exclusively handled in DMSO (Dimethyl Sulfoxide). DMSO is a potent skin penetrant that will carry the dissolved inhibitor directly into your bloodstream, bypassing the skin barrier.
-
The Rule: Treat the DMSO solution as significantly more hazardous than the solid powder.
Part 2: Technical Hazard Assessment
As a Senior Application Scientist, I advise moving beyond basic SDS "Warning" labels. You must understand the mechanism to understand the risk.
1. Pharmacological Mechanism & Safety Implications
UNC 1215 binds to the MBT domains of L3MBTL3, displacing mono- and dimethylated lysine residues (histone marks).
-
Biological Consequence: L3MBTL3 is involved in chromatin compaction and transcriptional repression. Accidental systemic exposure could theoretically disrupt chromatin architecture in high-turnover tissues (e.g., bone marrow, gut epithelium).
-
Toxicology Status: As with most chemical probes, no comprehensive chronic toxicology data exists . You must operate under the Precautionary Principle : assume the compound is hazardous until proven otherwise.
2. The DMSO Multiplier Effect
Most accidents occur during solubilization.
-
Solid State: Risk is inhalation of dust. (Managed via Fume Hood).
-
Liquid State (DMSO): Risk is immediate transdermal absorption. (Managed via Chemical Resistant Gloves).
Part 3: PPE Matrix & Engineering Controls
The following matrix synthesizes standard laboratory safety with the specific requirements for handling DMSO-solvated epigenetic modifiers.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) • Inner: 4 mil Nitrile• Outer: 5-8 mil Nitrile (Long Cuff) | Why Nitrile? Latex is permeable to DMSO. Nitrile offers superior resistance. Why Double? If the outer glove is splashed, you can strip it immediately without exposing skin. |
| Respiratory | Fume Hood (Certified) Class II Biosafety Cabinet (optional) | Prevents inhalation of aerosolized powder during weighing. Do not weigh on an open bench. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for liquid handling. A splash of DMSO+Probe to the eye allows rapid systemic entry via the lacrimal duct. |
| Body | Lab Coat (Buttoned, High-Neck) Tyvek Sleeves (Recommended) | Standard cotton coats absorb spills. Tyvek sleeves protect the wrist gap between the glove and coat cuff. |
Part 4: Operational Protocols
Workflow 1: Solubilization (The High-Risk Step)
This is the moment of highest exposure risk. Follow this self-validating workflow to ensure containment.
Figure 1: Safe Solubilization Workflow. Red nodes indicate critical control points requiring heightened PPE adherence.
Step-by-Step Protocol:
-
Preparation: Place a chemically resistant tray (spill containment) inside the fume hood. Gather all materials (pipettes, DMSO, vortexer) inside the hood before opening the vial.
-
Weighing:
-
If the balance is outside the hood, tare a closed vial, add powder inside the hood, close the vial, and transfer to the balance. Never transport open powder containers across the lab.
-
-
Solubilization:
-
Add DMSO (or Ethanol) slowly down the side of the tube.
-
Note: UNC 1215 is soluble in DMSO up to ~26 mg/mL [1].[1]
-
Safety Check: Inspect the tube cap for cracks before vortexing.
-
-
Aliquoting:
-
Divide the stock solution into small aliquots (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles, which degrade the probe and increase handling frequency (and thus risk).
-
Workflow 2: Disposal & Decontamination
UNC 1215 is a halogenated organic compound (contains Fluorine/Trifluoromethyl groups).
-
Liquid Waste: Dispose of DMSO solutions in the Halogenated Organic Solvent waste stream. Do not pour down the sink.
-
Solid Waste: Pipette tips and tubes contaminated with the probe must be disposed of as Hazardous Solid Waste , not regular trash.
-
Spill Cleanup:
-
Powder: Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.
-
Liquid: Absorb with vermiculite or spill pads. Clean the surface with 70% Ethanol and detergent.
-
Part 5: Emergency Response Mechanisms
In the event of exposure, immediate action mitigates systemic risk.
Figure 2: Emergency Response Decision Tree. Note the specific prohibition of Ethanol for skin cleaning.
References
-
James, L.I., et al. (2013).[1] Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain.[1][2] Nature Chemical Biology, 9(3), 184–191.[1] Available at: [Link]
-
Structural Genomics Consortium (SGC). UNC1215 Probe Summary. Available at: [Link]
Sources
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